4-Methylpentan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-6(2)4-3-5-7;/h6H,3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPRXHVRLGGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-13-0 | |
| Record name | 4-methylpentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of 4-Methylpentan-1-amine hydrochloride
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An In-depth Technical Guide to 4-Methylpentan-1-amine Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Methylpentan-1-amine hydrochloride (CAS No. 116008-13-0), a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its relevance in modern chemical research.
Core Compound Identification and Properties
4-Methylpentan-1-amine hydrochloride is the salt form of isohexylamine, a primary aliphatic amine. The hydrochloride salt offers enhanced stability and improved handling characteristics, such as higher melting points and better solubility in certain polar solvents, compared to the free amine.
Synonyms: 4-methyl-1-pentanamine hydrochloride, Isohexylamine hydrochloride.[1]
Physicochemical Characteristics
Precise experimental data for the hydrochloride salt is not widely published. However, properties can be reliably inferred from the parent amine and analogous compounds. The data presented below is a combination of reported values for the free amine and estimations based on similar structures like n-hexylamine hydrochloride.
| Property | Value | Source / Comment |
| CAS Number | 116008-13-0 | [1] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Melting Point | Data not available. Estimated to be significantly higher than the free amine's melting point of -94.4 °C.[2] For comparison, n-hexylamine hydrochloride melts at 221-225 °C. | |
| Boiling Point (Free Amine) | 123.3 - 124.1 °C | [2] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol.[3] | Inferred from analogous amine salts. |
Synthesis and Mechanism
The most efficient and common pathway to 4-Methylpentan-1-amine hydrochloride is a two-stage process:
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Reductive Amination: Synthesis of the free amine, 4-methylpentan-1-amine, from its corresponding aldehyde, 4-methylpentanal.
-
Salt Formation: Neutralization of the resulting amine with hydrochloric acid.
This approach is favored for its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation methods.
Reductive Amination: From Aldehyde to Amine
Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine. The choice of catalyst and reducing agent is critical for maximizing yield and purity. While various methods exist, catalytic hydrogenation using Raney Nickel offers a robust, scalable, and cost-effective solution.
The reaction proceeds via two key steps:
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Imine Formation: The aldehyde reacts with an ammonia source to form an imine intermediate, with the elimination of water.
-
Hydrogenation: The imine is then catalytically reduced to the corresponding primary amine.
Caption: Reductive amination workflow.
Experimental Protocol: Synthesis
This protocol provides a detailed methodology for the laboratory-scale synthesis of 4-Methylpentan-1-amine hydrochloride.
PART A: Synthesis of 4-Methylpentan-1-amine via Catalytic Hydrogenation
-
Materials:
-
4-Methylpentanal (Starting Material)
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Anhydrous Methanol (Solvent)
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Ammonia (Gas or saturated solution in methanol)
-
Raney® Nickel (Catalyst), 50% slurry in water
-
Hydrogen Gas (H₂)
-
-
Equipment:
-
High-pressure autoclave (Parr-type hydrogenator)
-
Glass liner for the autoclave
-
Standard laboratory glassware
-
-
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 5-10% by weight of the aldehyde) several times with anhydrous methanol to remove water.
-
Reaction Setup: Charge the glass liner of the autoclave with 4-methylpentanal (1.0 eq) and anhydrous methanol. Cool the mixture in an ice bath.
-
Ammoniation: Bubble anhydrous ammonia gas through the cooled solution or add a saturated solution of ammonia in methanol (approx. 3-5 eq) to form the imine in situ. The formation of the imine is crucial before reduction to prevent the aldehyde from being reduced to an alcohol.
-
Hydrogenation: Add the prepared Raney Nickel catalyst to the mixture. Seal the autoclave.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
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Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel-Celite pad may be pyrophoric; keep it wet with water or methanol and dispose of it appropriately.
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Purification: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting crude 4-methylpentan-1-amine can be purified by fractional distillation.
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PART B: Formation of 4-Methylpentan-1-amine Hydrochloride
-
Materials:
-
Purified 4-Methylpentan-1-amine
-
Anhydrous Diethyl Ether or Isopropanol (Solvent)
-
Concentrated Hydrochloric Acid or HCl gas
-
-
Procedure:
-
Dissolution: Dissolve the purified 4-methylpentan-1-amine in a suitable anhydrous solvent like diethyl ether or isopropanol in a flask.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent (1.0 eq) of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution. A white precipitate will form.
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Isolation: After the addition is complete, continue stirring for 30 minutes in the ice bath. Collect the white solid by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product in a vacuum oven to yield pure 4-Methylpentan-1-amine hydrochloride.
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Caption: Overall synthesis and purification workflow.
Structural Characterization
Confirmation of the structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, referenced spectrum for the hydrochloride salt is elusive, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
Predicted NMR Data
The protonation of the amine group upon salt formation causes a significant downfield shift for the protons on the adjacent carbon (C1) and, to a lesser extent, the subsequent carbons.
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¹H NMR (Predicted):
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-CH(CH₃)₂ (H5, H6): A doublet around δ 0.9 ppm (6H) and a multiplet for the methine proton around δ 1.6-1.8 ppm (1H).
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-CH₂- (H2, H3): Multiplets between δ 1.2-1.7 ppm (4H).
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-CH₂-NH₃⁺ (H1): A triplet shifted downfield to approximately δ 2.9-3.1 ppm (2H) due to the adjacent positive charge.
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-NH₃⁺: A broad singlet, typically around δ 8.0-8.5 ppm (3H).[4]
-
-
¹³C NMR (Predicted):
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-CH(CH₃)₂ (C5, C6): Signals around δ 22.5 ppm (methyls) and δ 27-28 ppm (methine).
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-CH₂- (C3): Signal around δ 38-39 ppm.
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-CH₂- (C2): Signal around δ 28-30 ppm.
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-CH₂-NH₃⁺ (C1): Signal around δ 40-42 ppm, shifted slightly downfield compared to the free amine.
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Applications in Research and Drug Development
Alkylamines like 4-methylpentan-1-amine are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The isohexyl group can be incorporated into a lead molecule to probe lipophilic pockets in a biological target, potentially enhancing binding affinity or modifying pharmacokinetic properties like absorption and metabolism.
While specific, publicly disclosed uses of 4-methylpentan-1-amine hydrochloride are limited, its structural motif is relevant. For instance, related structures are used in the synthesis of kinase inhibitors and other targeted therapies where tuning the lipophilicity and steric profile of a molecule is critical for optimizing efficacy and safety.[5] Researchers can utilize this building block to create novel analogs of existing drugs or to develop new chemical entities.
Safety and Handling
As a primary amine hydrochloride, this compound requires careful handling.
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GHS Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture absorption and degradation.[6]
References
-
PubChem. 4-Methylpentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. 4-methyl-1-pentanamine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Indoco Remedies Ltd. Process for the preparation of tapentadol. WO2012023147A1. 2012.
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SpectraBase. 4-Methylpentan-1-amine. Wiley-VCH. [Link]
- Kuraray Co., Ltd. Method for producing 4-methylpentanal. WO2016104333A1. 2016.
- The First Institute of Oceanography, State Oceanic Administration. The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. CN107522181A. 2017.
-
Li, H. et al. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances. 2015. [Link]
-
ResearchGate. Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]
- AstraZeneca AB. Protein kinase B inhibitors. US10059714B2. 2018.
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Alonso, F., Riente, P., & Yus, M. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett. 2008. [Link]
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Taiho Pharmaceutical Co., Ltd. Condensed pyrimidine compound or salt thereof. EP3260454B1. 2016. [Link]
- Jiangsu Famous Medical Technology Co., Ltd. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. CN114502574A. 2022.
- BASF Aktiengesellschaft. Process for the reductive amination of ketones and aldehydes with aqueous amines. EP1775281A1. 2007.
-
The Royal Society of Chemistry. Synthesis. [Link]
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- 2. 4-methyl-1-pentanamine [webbook.nist.gov]
- 3. CAS 142-65-4: 1-Pentanamine, hydrochloride (1:1) [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 4-Methylpentan-1-amine hydrochloride | 116008-13-0 [sigmaaldrich.com]
4-Methylpentan-1-amine Hydrochloride: Physicochemical Profiling and Synthetic Applications in Medicinal Chemistry
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate aliphatic building blocks that can optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-Methylpentan-1-amine hydrochloride (also known as isohexylamine hydrochloride, CAS: 116008-13-0) is a highly versatile primary amine salt. Its unique branched aliphatic structure provides a calculated balance of lipophilicity and steric bulk, making it a critical reagent in the synthesis of complex therapeutics, ranging from autoimmune modulators to centrally acting analgesics.
This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven experimental workflows for its application.
Physicochemical Profiling: Causality and Implications
The physical properties of a building block dictate its handling, stability, and ultimate behavior in a biological system. We utilize the hydrochloride salt form of 4-methylpentan-1-amine rather than the free base to mitigate the high volatility and oxidative susceptibility typical of primary aliphatic amines. The salt form ensures a stable, crystalline solid that is easily weighed and handled during high-throughput parallel synthesis.
Table 1: Quantitative Physicochemical Data of 4-Methylpentan-1-amine HCl
| Property | Value | Structural Causality & Application Impact |
| Molecular Formula | C₆H₁₆ClN | Represents the protonated primary amine and chloride counterion[1]. |
| Molecular Weight | 137.65 g/mol | Low molecular weight ensures minimal inflation of the final drug's mass[1]. |
| Exact Mass | 137.0971 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |
| Topological Polar Surface Area | 26.02 Ų | Low TPSA indicates excellent membrane permeability for the free base[1]. |
| Computed LogP | ~2.88 (Free Base) | The isohexyl tail drives lipophilicity, enhancing hydrophobic pocket binding[2]. |
| Physical State | Crystalline Solid | The HCl salt prevents the volatilization and degradation of the free amine. |
| H-Bond Donors/Acceptors | 2 / 1 | Facilitates targeted hydrogen bonding within enzyme active sites[1]. |
Mechanistic Role in Drug Design
The strategic incorporation of the 4-methylpentyl (isohexyl) moiety into a drug scaffold directly influences its binding thermodynamics and biodistribution.
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Hydrophobic Anchoring in Autoimmune Therapeutics : In the development of novel urea derivatives for the treatment of autoimmune diseases, the isohexyl chain acts as a lipophilic anchor. Research demonstrates that urea derivatives synthesized from 4-methylpentan-1-amine hydrochloride effectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a primary cytokine driving rheumatoid arthritis pathology[3]. The branched terminal methyl groups provide specific steric interactions within the target protein's hydrophobic binding cleft, enhancing binding affinity and metabolic stability compared to unbranched, straight-chain aliphatics.
-
Receptor Affinity & CNS Penetration : In the synthesis of analgesic phenothiazine derivatives, the isohexylamine building block is utilized to construct side chains that modulate Kappa opioid receptor affinity[4]. The lipophilic nature of the isohexyl group facilitates blood-brain barrier (BBB) penetration, a critical requirement for centrally acting analgesics.
Experimental Workflows: From Salt to Scaffold
To ensure reproducibility and high yield, the following protocols detail the handling and synthetic application of 4-Methylpentan-1-amine hydrochloride. As a self-validating system, analytical checkpoints are embedded directly within the workflow.
Protocol 1: In Situ Free-Basing and Electrophilic Coupling
Objective: Synthesize a urea derivative for TNF-α inhibition screening[3]. Rationale: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the nitrogen. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the isohexylamine selectively attacks the electrophile (e.g., an isocyanate).
Step-by-Step Methodology:
-
Solubilization: Suspend 1.0 equivalent (eq) of 4-Methylpentan-1-amine hydrochloride in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the moisture-sensitive electrophile.
-
Free-basing: Add 2.5 eq of DIPEA dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt and acts as an acid scavenger for any byproducts of the subsequent coupling. The low temperature controls the exothermic neutralization.
-
Coupling: Slowly add 1.0 eq of the target isocyanate. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.
-
Self-Validation (LC-MS Checkpoint): Pull a 10 µL reaction aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The disappearance of the amine mass (m/z 102.2 for the protonated free base [M+H]+) and the appearance of the product mass confirms successful conversion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract the organic layer with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Analytical Characterization
Objective: Confirm the structural integrity of the isohexyl tail in the final product. Step-by-Step Methodology:
-
LC-MS Analysis: Run the purified sample on a C18 reverse-phase column using a water/acetonitrile gradient supplemented with 0.1% formic acid. Causality: The highly lipophilic isohexyl tail will cause the compound to elute later in the organic phase. Formic acid aids in the ionization of the nitrogen for mass detection.
-
¹H-NMR (CDCl₃) Validation: Analyze the proton spectrum for the characteristic isopropyl split. The terminal methyl groups of the 4-methylpentyl chain must appear as a distinct doublet around 0.8–0.9 ppm, integrating exactly to 6 protons. The methylene protons adjacent to the nitrogen will appear as a multiplet around 2.6–2.8 ppm, shifting downfield due to the electron-withdrawing nature of the newly formed urea/amide bond.
Synthetic Workflow Visualization
The following diagram maps the logical progression of the synthetic protocol, highlighting the critical transition from the stable salt precursor to the active therapeutic scaffold.
Synthetic workflow for coupling 4-Methylpentan-1-amine HCl into therapeutic scaffolds.
Sources
- 1. 4-Methylpentan-1-amine hydrochloride | C6H16ClN | CID 12655789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methylpentanamine hydrochloride | CAS#:116008-13-0 | Chemsrc [chemsrc.com]
- 3. data.epo.org [data.epo.org]
- 4. US4985419A - Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
solubility of 4-Methylpentan-1-amine hydrochloride in water vs organic solvents
An In-Depth Technical Guide on the Solubility Profile of 4-Methylpentan-1-amine Hydrochloride: Aqueous vs. Organic Systems
Executive Summary
For researchers and drug development professionals, mastering the solubility profile of amine salts is a non-negotiable prerequisite for successful synthesis, purification, and formulation. 4-Methylpentan-1-amine hydrochloride (also known as isohexylamine hydrochloride) is a branched aliphatic primary amine salt. The "hydrochloride" designation reflects its ionic form, a deliberate chemical modification that drastically enhances its stability and solubility in polar solvents compared to its highly lipophilic free base[1].
This whitepaper deconstructs the thermodynamic drivers governing the solubility of 4-Methylpentan-1-amine hydrochloride across varying dielectric environments. By understanding the causality between solvent properties and crystal lattice energy, scientists can rationally design extraction, crystallization, and formulation workflows.
The Physicochemical Mechanics of Dissolution
The solubility of an organic salt like 4-Methylpentan-1-amine hydrochloride is dictated by the thermodynamic competition between its crystal lattice energy (the energy holding the R−NH3+ and Cl− ions together) and the solvation energy (the energy released when solvent molecules encapsulate the distinct ions).
Because 4-Methylpentan-1-amine possesses a 6-carbon branched aliphatic tail (the 4-methylpentyl group), the molecule exhibits distinct amphiphilic characteristics. However, the dominant force dictating its phase behavior is the protonated primary amine.
-
In High-Dielectric Solvents (Water): The high dielectric constant ( ϵ≈80.1 ) effectively shields the electrostatic attraction between the cation and anion. Strong ion-dipole interactions rapidly overcome the lattice enthalpy, resulting in high solubility.
-
In Low-Dielectric Solvents (Hexane, DCM): The solvent lacks the necessary dipole moment to stabilize the separated ions. The lattice energy remains dominant, rendering the salt insoluble[2].
Thermodynamic pathways of 4-Methylpentan-1-amine HCl dissolution in aqueous vs. organic solvents.
Comparative Solubility Data
The following table synthesizes the expected quantitative solubility behavior of 4-Methylpentan-1-amine hydrochloride across standard laboratory solvents, grounded in the physicochemical behavior of analogous aliphatic amine hydrochlorides[3].
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility | Mechanistic Driver |
| Water | 80.1 | > 100 mg/mL | Strong ion-dipole interactions; high ϵ easily overcomes lattice energy. |
| Methanol | 32.7 | ~ 25–50 mg/mL | Strong H-bond donor/acceptor; moderate ϵ allows partial ionization. |
| Ethanol | 24.5 | ~ 20–25 mg/mL | Lower ϵ than methanol; the solvent's bulkier alkyl group slightly hinders solvation of the salt[3]. |
| DMSO | 46.7 | ~ 15–20 mg/mL | High polarity and aprotic nature solvates the R−NH3+ cation effectively, though poor at solvating Cl− [3]. |
| Dichloromethane (DCM) | 9.1 | < 1 mg/mL | Low ϵ ; unable to disrupt the ionic crystal lattice. Favors intact ion pairs if dissolved at all. |
| Hexane | 1.9 | Insoluble | Strictly non-polar; completely lacks the dipole required to interact with the charged salt. |
Solvent-Specific Behaviors & Engineering Implications
Aqueous Systems & pH Dependency
In water, 4-Methylpentan-1-amine hydrochloride dissociates completely. However, its solubility is strictly governed by the pH of the aqueous system. The pKa of the conjugate acid of a primary aliphatic amine is typically around 10.4 to 10.6. According to the Henderson-Hasselbalch equation, as the pH of the solution approaches and exceeds the pKa , the salt is deprotonated back into its free base form. The free base of 4-Methylpentan-1-amine, dominated by its 6-carbon hydrophobic tail, has a highly positive LogP and will rapidly phase-separate or precipitate out of the aqueous layer as an oil[4].
Organic Solvents: Protic vs. Aprotic
While virtually insoluble in non-polar organics (like hexane or toluene), the salt exhibits moderate solubility in polar organics. In protic solvents like Methanol and Ethanol, hydrogen bonding stabilizes the chloride anion, facilitating dissolution. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the highly electronegative oxygen atom strongly solvates the positively charged amine cation, though the lack of hydrogen bond donors makes chloride solvation less efficient, capping its maximum solubility[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, empirical solubility and extraction workflows must be designed as self-validating systems. Below are two field-proven protocols for handling this compound.
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Causality: Kinetic solubility (simply dropping powder into a solvent) often overestimates or underestimates true solubility due to supersaturation or slow dissolution kinetics. The Shake-Flask method ensures thermodynamic equilibrium is reached.
-
Preparation: Add an excess amount of 4-Methylpentan-1-amine hydrochloride (e.g., 200 mg) to a 2 mL Eppendorf tube.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Agitate the suspension on a thermoshaker at 25.0 °C at 800 RPM for 24 hours. Self-Validation Check: Visual inspection must confirm that solid remains at the bottom of the tube. If all solid dissolves, the solution is not saturated; add more solid and repeat.
-
Phase Separation: Centrifuge the sample at 15,000 RPM for 15 minutes to pellet the undissolved lattice.
-
Quantification: Carefully aspirate 100 µL of the supernatant, dilute it in a known volume of mobile phase, and quantify the concentration via HPLC-UV (using a derivatization agent if necessary, as aliphatic amines lack strong chromophores) or LC-MS.
Protocol B: Free-Base Regeneration and Liquid-Liquid Extraction (LLE)
Causality: Primary amine hydrochlorides are water-soluble, while their free bases are organic-soluble. By manipulating the pH, we can force a phase transfer, allowing for the purification of the amine from water-soluble impurities[4].
-
Aqueous Dissolution: Dissolve 1.0 g of 4-Methylpentan-1-amine hydrochloride in 10 mL of deionized water.
-
Basification: Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while monitoring with a pH meter. Continue until the pH stabilizes at ≥12.0 . Causality: A pH at least 1.5 units above the pKa (~10.5) ensures >98% of the salt is converted to the lipophilic free base. The solution will turn cloudy as the free amine oils out.
-
Organic Extraction: Add 10 mL of Dichloromethane (DCM) or Diethyl Ether to the separatory funnel. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The free amine will partition entirely into the organic layer.
-
Self-Validation (Mass Balance): Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent under reduced pressure. Weigh the resulting free base oil. The recovered mass should theoretically equal ~73.5% of the starting salt mass (accounting for the loss of the HCl molecular weight).
Liquid-liquid extraction workflow for isolating the free base from the aqueous hydrochloride salt.
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- 4. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]
In-Depth Technical Guide: pKa Determination and Physicochemical Profiling of 4-Methylpentan-1-amine Hydrochloride
Executive Summary
Understanding the acid dissociation constant (pKa) of 4-Methylpentan-1-amine hydrochloride is a prerequisite for predicting its behavior in synthetic workflows and pharmacokinetic models. This whitepaper elucidates the thermodynamic principles governing its ionization, provides a rigorously validated protocol for empirical pKa determination, and outlines the implications of these metrics in drug formulation and biological environments.
Structural Causality and Thermodynamic Principles
4-Methylpentan-1-amine (commonly referred to as isohexylamine) is a primary aliphatic amine. When isolated and utilized as a hydrochloride salt, it exists in its fully protonated form (R-NH₃⁺ Cl⁻) under ambient conditions[1].
The pKa value dictates the pH at which the concentration of the protonated ammonium species exactly equals that of the neutral free base. For 4-methylpentan-1-amine, the predicted pKa ranges from approximately 10.72 to 11.04 [2][3]. This relatively high basicity (compared to ammonia, pKa 9.25) is driven by the positive inductive effect (+I) of the 4-methylpentyl chain. The branched alkyl group acts as an electron donor, increasing the electron density around the nitrogen atom. This thermodynamically stabilizes the positive charge of the conjugate acid, meaning a significantly higher pH (lower proton concentration) is required to deprotonate the molecule.
Equilibrium states of 4-Methylpentan-1-amine across the pH gradient.
Physicochemical Data Summary
The following table synthesizes the core computational and structural metrics for 4-methylpentan-1-amine[1][2].
| Property | Value | Method / Condition |
| Compound Name | 4-Methylpentan-1-amine Hydrochloride | - |
| CAS Registry Number | 5344-20-7 (Free base) | - |
| Predicted pKa | 10.72 ± 0.13 to 11.04 ± 0.35 | Computational (25°C) |
| Molecular Weight | 137.65 g/mol (Salt); 101.19 g/mol (Base) | - |
| Topological Polar Surface Area | 26.0 Ų | - |
| XLogP3-AA | 1.5 | Computational |
Experimental Methodology: Potentiometric Titration
While computational models provide excellent baseline predictions, empirical validation is mandatory for regulatory submissions and precise formulation design. Potentiometric titration remains the gold standard for pKa determination of soluble amines[4].
As an Application Scientist, it is critical to design a self-validating system to eliminate artifacts from solvent impurities or temperature fluctuations.
Step-by-Step Protocol
-
System Calibration (Quality Control): Calibrate the pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01). Causality: pKa is highly temperature-dependent (typically shifting by -0.03 units per 1°C increase for aliphatic amines). Maintain the system at a strict 25.0 ± 0.1 °C using a water-jacketed titration vessel.
-
Sample Preparation: Accurately weigh 4-methylpentan-1-amine hydrochloride to achieve a 0.01 M solution in 50 mL of degassed, carbon dioxide-free deionized water. Causality: Using the hydrochloride salt ensures the starting matrix is highly acidic, meaning the amine is 100% protonated. This allows for a complete, forward titration curve. Degassed water prevents dissolved CO₂ from forming carbonic acid, which acts as a secondary buffer and skews the equivalence point.
-
Titration Execution: Titrate the sample with standardized 0.1 M NaOH. Dispense the titrant in dynamic aliquots (e.g., 0.05 mL near the equivalence point, 0.2 mL in plateau regions). Ensure a stable mV reading (drift < 0.1 mV/s) before recording each data point[4].
-
Self-Validation (Blank Titration): Perform an identical titration on 50 mL of the degassed solvent without the analyte. Subtract the blank volume from the sample volume at each pH increment to isolate the absolute buffering capacity of the amine.
-
Data Analysis: Plot pH versus the corrected volume of NaOH. Calculate the first derivative (dpH/dV) to pinpoint the equivalence point. The pKa is mathematically defined as the pH at exactly half the equivalence volume (the half-equivalence point), where [R-NH₃⁺] = [R-NH₂][4].
Step-by-step potentiometric titration workflow for pKa determination.
Implications in Drug Development and Formulation
The pKa of ~10.7 has profound implications for the pharmacokinetic profile of any active pharmaceutical ingredient (API) incorporating the 4-methylpentan-1-amine moiety.
At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that the molecule is over 99.9% ionized (protonated).
-
Bioavailability & Permeability: Because the ionized form is highly polar, passive diffusion across lipophilic cell membranes (such as the blood-brain barrier or intestinal epithelium) is severely restricted. Drug developers must account for this by utilizing active transport mechanisms or prodrug strategies if intracellular targeting is required.
-
Salt Selection: The high pKa makes 4-methylpentan-1-amine an excellent candidate for forming stable salts with strong to moderately weak acids (e.g., HCl, mesylate, or citrate). The hydrochloride salt specifically provides optimal solid-state stability, high aqueous solubility, and a prolonged shelf-life by preventing the volatilization and oxidative degradation common in free-base aliphatic amines.
References
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Introduction: The Context and Importance of Isohexylamine Hydrochloride Derivatives
An In-Depth Technical Guide to the Thermodynamic Properties of Isohexylamine Hydrochloride and Its Derivatives
Isohexylamine, also known as 4-methylpentan-1-amine, is a primary aliphatic amine that serves as a versatile chemical building block.[1] Its hydrochloride salt form is of particular interest to researchers in drug development and material science. The formation of a hydrochloride salt from a basic amine is a cornerstone strategy in pharmaceutical chemistry, often employed to enhance aqueous solubility, improve stability, and facilitate handling of an active pharmaceutical ingredient (API).[2][3] The thermodynamic properties of such a salt dictate its behavior during manufacturing, formulation, storage, and ultimately, its bioavailability in a physiological setting.[4]
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the core thermodynamic properties of isohexylamine hydrochloride and its derivatives. Given the limited direct literature on this specific compound, this paper synthesizes data from analogous alkylamine hydrochlorides and establishes a robust methodological workflow.[5][6][7] We will explore the causal relationships behind experimental choices and provide self-validating protocols designed for immediate application in a research and development setting.
Section 1: Foundational Thermodynamic Principles for Pharmaceutical Salts
The decision to develop a salt form of a drug candidate is driven by the need to optimize its physicochemical properties. Crystalline salts are generally preferred over amorphous forms due to their superior thermodynamic stability, purity, and processing characteristics.[8] The transformation from a free base to a salt involves an acid-base reaction, and for a stable salt to form, a pKa difference of greater than two to three units between the base (isohexylamine) and the acid (HCl) is generally required.[2]
The thermodynamic underpinnings of a salt's behavior are governed by Gibbs free energy (ΔG), which relates enthalpy (ΔH) and entropy (ΔS). These parameters are critical in two key processes:
-
Phase Transitions (e.g., Melting): The melting point of a compound is a crucial indicator of its crystal lattice energy. Differential Scanning Calorimetry (DSC) is a primary tool for measuring the enthalpy of fusion (ΔHfus), which is the energy required to break the crystal lattice bonds.[2] A higher melting point is often desirable as it correlates with greater physical stability.
-
Dissolution: The solubility of a salt is determined by the balance between the energy required to overcome the crystal lattice forces (lattice energy) and the energy released upon ion hydration (hydration energy). The dissolution process is fundamental to a drug's absorption and subsequent bioavailability.[3][4]
Structure-property relationships are well-documented for alkylamine hydrochlorides. Key structural variations in derivatives of isohexylamine hydrochloride would be expected to influence their properties as follows:
-
Alkyl Chain Length & Branching: Increasing alkyl chain length generally decreases aqueous solubility due to increased hydrophobicity. Branching, as seen in the "iso" structure of isohexylamine, can disrupt crystal packing, potentially lowering the melting point and affecting solubility compared to its linear isomer, n-hexylamine.[5][9]
-
Substitution on the Amine: The substitution state of the amine (primary, secondary, or tertiary) significantly impacts its hydrogen bonding capability and basicity, thereby affecting its interaction with counter-ions and solvents.[5][7]
Section 2: Core Thermodynamic Properties and Their Significance in Development
A thorough thermodynamic characterization is essential for de-risking a compound's progression through the development pipeline. The following properties are of paramount importance.
Thermal Stability and Phase Behavior
Thermal analysis provides a fingerprint of a material's stability and physical form.
-
Melting Point (Tm): A sharp, high melting point is indicative of high purity and a stable crystal lattice. It is a critical parameter for manufacturing processes like milling and tableting.
-
Decomposition Temperature (Td): Determined by Thermogravimetric Analysis (TGA), this is the temperature at which the compound begins to degrade chemically. A large window between the melting point and decomposition temperature is highly desirable for thermal processing.
-
Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each with distinct thermodynamic properties, including solubility and stability.[4] Identifying and controlling the most stable polymorph is critical to ensure consistent product performance and avoid clinical failures.[4] DSC is a primary screening tool for detecting polymorphic transitions.[3]
Aqueous Solubility and Dissolution Rate
For orally administered drugs, solubility in aqueous media is often a prerequisite for absorption.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It represents the maximum amount of drug that can be dissolved. The shake-flask method is the gold standard for its determination.[10][11]
-
pH-Solubility Profile: For an ionizable compound like isohexylamine hydrochloride, solubility is highly dependent on pH. Characterizing this profile is essential for predicting its behavior in the gastrointestinal tract.[11]
-
Dissolution Rate: This is the speed at which a compound dissolves. While related to solubility, it is also influenced by particle size and crystal form. Metastable polymorphs, for instance, are often more soluble and dissolve faster than their stable counterparts, though they may convert over time.[4]
Section 3: A Validated Experimental Workflow for Thermodynamic Characterization
This section details the step-by-step methodologies for determining the key thermodynamic properties of isohexylamine hydrochloride derivatives. The workflow is designed to provide a comprehensive and self-validating dataset.
Caption: Thermodynamic Characterization Workflow for Novel Amine Salts.
Experimental Protocol 3.1: Thermal Analysis by DSC and TGA
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and thermal decomposition temperature (Td) of the sample. The combination of DSC and TGA allows for the differentiation between mass-loss events (degradation) and thermal events without mass loss (melting, crystallization).[12][13]
Instrumentation: Simultaneous Thermal Analyzer (STA) combining DSC and TGA, or separate DSC and TGA instruments.[14]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the isohexylamine hydrochloride derivative into a clean aluminum DSC pan.
-
Instrument Calibration: Ensure the instrument's temperature and enthalpy are calibrated using certified standards (e.g., Indium). This step is critical for data trustworthiness.
-
TGA Protocol:
-
Place the sample in the TGA furnace.
-
Heat the sample from 25 °C to a temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate is standard; it provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely spaced events, while faster rates can shift transition temperatures higher.
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.[12]
-
-
DSC Protocol:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Execute a heat-cool-heat cycle:
-
Heat 1: Ramp from 25 °C to a temperature approximately 20 °C above the melting endotherm observed, at 10 °C/min. This removes thermal history and solvent traces.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., 0 °C). This may reveal crystallization events.
-
Heat 2: Ramp again at 10 °C/min through the melting transition. Data from this second heat is typically used for reporting as it represents the intrinsic property of the material.
-
-
-
Data Analysis:
-
TGA: Determine the onset temperature of mass loss from the TGA curve. This is the Td.
-
DSC: Integrate the area of the melting peak from the second heating scan to calculate the enthalpy of fusion (ΔHfus). The peak onset or peak maximum can be reported as the melting point (Tm).
-
Experimental Protocol 3.2: Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a relevant aqueous medium (e.g., water, phosphate-buffered saline pH 7.4).[11]
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours).
-
Causality: Equilibrium must be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when the concentration plateaus, making the protocol self-validating.
-
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Separate the saturated solution from the excess solid using centrifugation followed by filtration with a low-binding filter (e.g., PVDF).
-
Trustworthiness: Filtration can be a source of error due to drug adsorption. This can be checked by analyzing the concentration of the solution before and after filtration.[11]
-
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.
-
Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using DSC or PXRD to ensure that the compound has not undergone a polymorphic transformation or solvation during the experiment. This is a critical validation step.[4]
Section 4: Predictive Data and Structure-Property Relationships
In the absence of direct experimental data for isohexylamine hydrochloride, we can predict its properties based on known data for analogous compounds and established chemical principles.
Predicted Physicochemical Properties of Isohexylamine Hydrochloride
| Property | Predicted Value / Characteristic | Rationale & References |
| Molecular Formula | C₆H₁₅N·HCl | Based on the structure of isohexylamine (4-methylpentan-1-amine).[1] |
| Molecular Weight | 137.65 g/mol | Calculated from the molecular formula. |
| Appearance | White crystalline solid | Typical appearance for simple amine hydrochloride salts.[15] |
| Water Solubility | Moderately to highly soluble | Primary aliphatic amine hydrochlorides are generally water-soluble. The C6 alkyl chain introduces some lipophilicity, but the salt form significantly enhances solubility compared to the free base.[9] |
| Predicted Melting Point | ~150-200 °C | Based on melting points of similar amine hydrochlorides. The exact value is highly dependent on crystal packing. |
| pKa (of conjugate acid) | ~10.5 - 10.8 | Primary alkylamines typically have pKa values in this range.[5] This high pKa ensures it remains protonated and ionized in the physiological pH range. |
Visualizing Structure-Property Relationships
Modifying the isohexylamine structure will predictably alter its thermodynamic properties. This diagram illustrates the expected impact of common derivatization strategies.
Caption: Predicted Structure-Property Relationships for Isohexylamine HCl Derivatives.
Conclusion
This guide provides both the theoretical foundation and the practical, validated experimental workflows necessary for a comprehensive characterization. By employing systematic thermal analysis, equilibrium solubility studies, and pKa determination, researchers can generate the crucial data needed to select and optimize candidates for further development. The predictive insights into structure-property relationships offered herein serve as a valuable starting point for the rational design of new derivatives with tailored thermodynamic profiles. A thorough execution of this characterization workflow is an indispensable step in ensuring the development of stable, effective, and manufacturable chemical entities.
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Title: Isohexylamine - Chemical & Physical Properties Source: Cheméo URL: [Link]
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Title: Isohexylamine Source: PubChem, National Institutes of Health URL: [Link]
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Title: Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]
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Title: Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K Source: International Journal of Engineering Research & Technology URL: [Link]
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Title: Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design, ACS Publications URL: [Link]
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Title: Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorpt Source: ACS Publications URL: [Link]
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Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: IIT Kanpur URL: [Link]
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Title: Thermal Analysis Instruments (DSC, TGA) Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules, MDPI URL: [Link]
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Title: Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K Source: ResearchGate URL: [Link]
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Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: CHIMIA International Journal for Chemistry URL: [Link]
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Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: Pharmaceutics, MDPI URL: [Link]
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Title: Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA Source: ResearchGate URL: [Link]
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Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: IntechOpen URL: [Link]
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Title: Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines Source: AIChE Journal, Wiley Online Library URL: [Link]
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Title: Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies Source: ResearchGate URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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An In-Depth Technical Guide to 4-Methylpentan-1-amine: A Comparative Analysis of the Free Base and Hydrochloride Salt
This guide provides a comprehensive technical examination of 4-methylpentan-1-amine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound. The document moves beyond a simple recitation of properties to explore the causal relationships between chemical form and practical application, offering field-proven insights into why one form is chosen over the other for specific experimental or formulation goals.
Foundational Concepts: The Amine, The Salt, and The Rationale
4-Methylpentan-1-amine, also known as isohexylamine, is a primary aliphatic amine. The core of its chemical reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.[1] In many applications, particularly in the pharmaceutical industry, this free base form is intentionally converted into a salt, most commonly the hydrochloride salt.
This conversion is a fundamental acid-base reaction where the amine's basic nitrogen atom accepts a proton (H⁺) from hydrochloric acid (HCl).[2] The resulting ammonium cation ([R-NH₃]⁺) and chloride anion (Cl⁻) form an ionic bond, creating the hydrochloride salt.[2] This seemingly simple transformation dramatically alters the compound's physicochemical properties, a strategy employed for approximately 50% of approved drug products to enhance characteristics like solubility, stability, and manufacturability.[3][4] The decision to use the free base or the salt is therefore not arbitrary but a critical, application-driven choice.
Figure 1: Chemical structures of the free base and hydrochloride salt.
Comparative Physicochemical Properties: A Data-Driven Analysis
The conversion from a neutral, covalent molecule to an ionic salt introduces profound differences in physical and chemical behavior. These distinctions are summarized below and dictate the handling, storage, and application of each form.
| Property | 4-Methylpentan-1-amine (Free Base) | 4-Methylpentan-1-amine HCl (Salt) | Causality & Scientific Rationale |
| Molecular Formula | C₆H₁₅N[5][6] | C₆H₁₆ClN[7] | Addition of one hydrogen and one chlorine atom from HCl. |
| Molecular Weight | 101.19 g/mol [5][6] | 137.65 g/mol [7] | The mass of the added HCl molecule (36.46 g/mol ). |
| Physical State | Liquid at room temperature[6] | Crystalline solid at room temperature[8] | Ionic compounds form a crystal lattice with strong electrostatic forces, leading to higher melting points and a solid state.[9] |
| Boiling/Melting Point | Boiling Point: ~125 °C[5] | High Melting Point (Not readily available) | Strong ionic attractions in the salt require significantly more energy to overcome than the intermolecular forces (van der Waals, H-bonding) in the liquid free base. |
| Aqueous Solubility | Sparingly soluble | Highly soluble | The ionic nature of the salt allows for favorable ion-dipole interactions with polar water molecules, drastically increasing solubility.[2][10][11] |
| Organic Solvent Solubility | Highly soluble in non-polar solvents (e.g., ether, hexanes) | Sparingly soluble in non-polar solvents | The "like dissolves like" principle applies. The non-polar aliphatic chain of the free base favors non-polar solvents. The ionic salt is incompatible with them. |
| Stability & Volatility | Less stable, volatile with a characteristic amine odor | More stable, non-volatile, odorless solid[12][11] | The ionic lattice of the salt reduces vapor pressure, making it less volatile and more stable for long-term storage and handling.[12] |
| Hygroscopicity | Non-hygroscopic | Potentially hygroscopic[3][13] | The polar nature and presence of the chloride ion can attract and absorb atmospheric moisture, a critical consideration for storage and formulation.[3][13][14] |
| pH (in aqueous solution) | Basic (pH > 7) | Acidic (pH < 7) | The free base's lone pair accepts protons from water, producing OH⁻. The salt's ammonium cation donates a proton to water, producing H₃O⁺. |
| Reactivity | Nucleophilic and basic | Non-nucleophilic (lone pair is protonated) | The free base is required for reactions where the nitrogen acts as a nucleophile (e.g., amide bond formation). The salt form is unreactive in this manner.[15] |
| Safety & Handling | Corrosive, causes severe skin burns, flammable liquid[5][6] | Skin, eye, and respiratory irritant[7] | The free base is a volatile, corrosive liquid requiring stringent handling protocols. The solid salt is generally easier and safer to handle, though still an irritant. |
Field-Proven Insights: Selecting the Appropriate Form
The choice between the free base and its hydrochloride salt is dictated by the end goal. A scientist must understand the practical consequences of the properties listed above to ensure experimental success.
For the Drug Development Professional: The Case for the Salt
In pharmaceutical development, the hydrochloride salt is almost always the preferred form for an Active Pharmaceutical Ingredient (API) like 4-methylpentan-1-amine.
-
Enhanced Bioavailability: Poor aqueous solubility is a primary reason for drug failure. By converting a lipophilic free base into a water-soluble salt, oral or intravenous administration becomes more effective, as the drug can readily dissolve in physiological fluids for absorption.[2][4][11]
-
Improved Stability and Shelf-Life: The solid, crystalline nature of salts provides superior chemical and physical stability compared to their often-liquid or amorphous free base counterparts. This translates to a longer, more predictable shelf-life for the final drug product.[3][12][16]
-
Manufacturing & Formulation Advantages: Weighing and handling a stable, non-volatile crystalline powder is far more precise and safer than working with a corrosive, volatile liquid.[4] Solids are readily amenable to standard pharmaceutical manufacturing processes like blending and tablet compression.
For the Synthetic Chemist: The Necessity of the Free Base
In organic synthesis, the free base is essential whenever the amine's chemical reactivity is required.
-
Nucleophilic Reactions: The defining characteristic of the free base is its available lone pair of electrons, which makes it a potent nucleophile. This is required for countless reactions, including amide couplings, alkylations, and the formation of imines. The hydrochloride salt is useless for these transformations because the lone pair is sequestered by a proton.[15]
-
Reaction Control: Using the free base allows for precise stoichiometric control. If the salt were used, an additional equivalent of base would be needed in the reaction mixture to first neutralize the ammonium salt before the desired reaction could proceed, complicating the reaction conditions.
Self-Validating Methodologies: Interconversion Protocols
The ability to efficiently convert between the two forms is a fundamental laboratory skill. The following protocols are designed as self-validating systems, where successful conversion can be confirmed by observing the predicted changes in physical properties (e.g., a solid precipitating or an organic layer separating).
Protocol 1: Generation of the Free Base from the Hydrochloride Salt
This protocol is based on the principle of deprotonation. A base stronger than the amine is used to remove the proton from the ammonium cation, liberating the neutral free base.
Figure 2: Workflow for converting the hydrochloride salt to the free base.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-methylpentan-1-amine hydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Basification: While stirring or shaking gently, add a 2M sodium hydroxide (NaOH) solution dropwise.[17] Monitor the pH of the aqueous layer, continuing addition until the pH is strongly basic (pH 12-14). This ensures complete deprotonation.
-
Extraction: Add an equal volume of a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.[17][18] Stopper the funnel, vent frequently, and shake vigorously to partition the liberated free base into the organic layer. Allow the layers to separate.
-
Isolation: Drain the lower aqueous layer and collect the upper organic layer. To maximize yield, re-extract the aqueous layer with a fresh portion of the organic solvent and combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove the bulk of dissolved water. Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Final Isolation: Filter the solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to yield the pure 4-methylpentan-1-amine free base as a liquid.
Protocol 2: Generation of the Hydrochloride Salt from the Free Base
This protocol is based on the principle of protonation. A stoichiometric amount of hydrochloric acid is added to the free base, causing the ionic salt to form and typically precipitate from the organic solvent.
Figure 3: Workflow for converting the free base to the hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-methylpentan-1-amine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol) in an Erlenmeyer flask, typically under an inert atmosphere (e.g., nitrogen or argon).[19][20]
-
Acidification: While stirring vigorously, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.[19][20] The addition should be controlled to manage any potential exotherm.
-
Precipitation: The formation of a white solid precipitate indicates the hydrochloride salt is forming. Continue stirring for 15-30 minutes after the addition is complete to ensure full conversion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any unreacted starting material or surface impurities.
-
Drying: Dry the resulting white solid in a vacuum oven to remove all residual solvent.
Conclusion
The distinction between 4-methylpentan-1-amine free base and its hydrochloride salt is a clear illustration of how fundamental chemical principles directly influence practical scientific work. The free base is the reactive, nucleophilic form essential for chemical synthesis. The hydrochloride salt is the stable, soluble, and easily handled form overwhelmingly preferred for formulation and drug delivery. The expert researcher understands the unique advantages and limitations of each, leveraging the simple, reversible acid-base chemistry to seamlessly transition between them to meet the specific demands of their application. This understanding is paramount for achieving efficiency, reproducibility, and success in both the synthesis lab and the drug development pipeline.
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Babu, N. J., & Nangia, A. (2011). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Crystal Growth & Design, 11(7), 2662–2679. Available at: [Link]
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National Center for Biotechnology Information. "4-Methylpentan-1-amine hydrochloride." PubChem Compound Database. Available at: [Link]
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Smith, B. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Available at: [Link]
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ResearchGate. (2015). "What is the best way to convert my amine compound from the salt form into free amine?" ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2020). "20.2: Basicity of Amines and Ammonium Salt Formation." Chemistry LibreTexts. Available at: [Link]
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Gao, Y., et al. (2019). "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." RSC Advances. Available at: [Link]
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Reddit. (2017). "Amino Acid Freebase vs. HCl Salt." r/chemistry. Available at: [Link]
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Clark, J. (2023). "Explaining the strength of organic bases." Chemguide. Available at: [Link]
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Kadu, M. V., et al. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics. Available at: [Link]
-
DeMong, D. E., & Williams, R. M. (2004). "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for chromatography or distillation." Tetrahedron Letters. Available at: [Link]
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Kumar, L., & Singh, P. (2025). "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2022). "10.8: Amines as Bases." Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2022). "3.5: Chemical Properties of Amines. Bases and Salt Formation." Chemistry LibreTexts. Available at: [Link]
-
Wikidoc. (2012). "Freebase (chemistry)." Wikidoc. Available at: [Link]
-
Stahl, P. H., & Nakano, M. (2010). "Pharmaceutical Salts Optimization of Solubility or Even More?" Pharmaceutical Manufacturing. Available at: [Link]
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Structural Elucidation and Crystallographic Analysis of 4-Methylpentan-1-amine Hydrochloride
Executive Summary & Pharmaceutical Relevance
4-Methylpentan-1-amine hydrochloride (CAS: 116008-13-0, Formula: C₆H₁₆ClN), also known as isohexylamine hydrochloride, is a critical aliphatic primary amine salt utilized extensively in medicinal chemistry and drug development.
Understanding the solid-state chemistry and crystal structure of this compound is not merely an academic exercise; it is a fundamental requirement for pharmaceutical manufacturing. The solid-state architecture dictates the compound's hygroscopicity, thermal stability, and dissolution kinetics. Historically, this specific amine hydrochloride has served as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs), including analgesic phenothiazine derivatives [1] and novel urea derivatives designed for TNF-α inhibition in autoimmune diseases [2].
This whitepaper provides an in-depth technical analysis of the crystallographic properties of 4-methylpentan-1-amine hydrochloride, detailing the causality behind its molecular geometry, the protocols required for its structural elucidation, and the inherent challenges posed by its flexible aliphatic chain.
Molecular Geometry and Conformational Dynamics
The molecular structure of 4-methylpentan-1-amine hydrochloride presents a fascinating dichotomy between a highly rigid, polar headgroup and a highly flexible, non-polar tail.
The Polar Headgroup (-NH₃⁺Cl⁻)
The protonation of the primary amine yields an ammonium group (-NH₃⁺) that acts as a potent hydrogen bond donor. In the solid state, this headgroup is responsible for anchoring the molecule into a rigid, highly ordered two-dimensional lattice.
The Hydrophobic Tail (4-Methylpentyl Chain)
The isohexyl chain contains multiple rotatable carbon-carbon (C-C) single bonds. The terminal branching (the 4-methyl group) introduces significant steric bulk at the end of the chain. This branching often leads to packing frustration during crystallization. Because the van der Waals forces governing the packing of the aliphatic chains are much weaker than the ionic and hydrogen-bonding interactions of the headgroups, the terminal methyl groups frequently exhibit dynamic or static disorder within the crystal lattice[3].
Predicted Structural Parameters
While aliphatic amine hydrochlorides can sometimes form amorphous solids or liquids under standard conditions due to this chain flexibility [4], successful crystallization yields predictable geometric parameters, summarized below.
Table 1: Predicted Physicochemical and Geometric Parameters
| Parameter | Value / Range | Causality / Significance |
| Molecular Weight | 137.65 g/mol | Standard stoichiometric calculation. |
| Melting Point | 163.5 – 166.0 °C | High melting point indicative of strong ionic/H-bond lattice forces [2]. |
| C-N Bond Length | 1.47 – 1.49 Å | Typical for protonated primary aliphatic amines[4]. |
| C-C Bond Length | 1.53 – 1.54 Å | Standard sp³-sp³ carbon single bond lengths. |
| N-H···Cl Distance | 3.10 – 3.25 Å | Characteristic of strong charge-assisted hydrogen bonding. |
Crystallographic Architecture: The Bilayer Motif
The crystal structure of 4-methylpentan-1-amine hydrochloride is governed by the classic bilayer architectural motif ubiquitous among primary alkylamine salts.
-
The Polar Sublayer (Hydrogen-Bonded Sheets): The structure is dominated by infinite two-dimensional polar sheets. Each -NH₃⁺ group donates three protons to three adjacent chloride (Cl⁻) ions. Conversely, each Cl⁻ ion accepts three hydrogen bonds from three different -NH₃⁺ groups. This creates a robust, interlocking hexagonal or pseudo-hexagonal network of N-H···Cl interactions.
-
The Non-Polar Sublayer (Interdigitated Chains): The 4-methylpentyl chains project outward from both sides of the polar sheet. The chains from adjacent sheets meet in the middle, packing together via London dispersion forces. Depending on the exact crystallization conditions and the steric demands of the terminal isopropyl group, these chains may either interdigitate (like interlocking fingers) or meet end-to-end.
Experimental Methodologies
To accurately resolve the crystal structure of 4-methylpentan-1-amine hydrochloride, one must overcome the inherent disorder of the flexible alkyl chain. The following self-validating protocols outline the exact steps required to synthesize diffraction-quality crystals and process the crystallographic data.
Protocol 1: Synthesis and Single-Crystal Growth
Causality: Rapid precipitation of flexible aliphatic salts often traps the molecules in metastable amorphous states or microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). Therefore, a slow vapor diffusion or slow evaporation method in an anhydrous environment is mandatory to allow the flexible chains time to find their thermodynamic minimum in the lattice [4].
-
Free Base Preparation: Dissolve 1.0 equivalent of highly pure 4-methylpentan-1-amine free base in anhydrous ethanol (10 mL per gram of amine). Note: Anhydrous conditions prevent the formation of competing hydrate polymorphs.
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution at 0 °C until the pH reaches 2.0, ensuring complete protonation to the hydrochloride salt.
-
Solvent Layering: Transfer the saturated ethanolic solution to a narrow crystallization tube. Carefully layer an anti-solvent (anhydrous diethyl ether) on top of the ethanol solution at a 1:2 volume ratio.
-
Slow Diffusion: Seal the tube and store it in a vibration-free environment at 4 °C for 7–14 days. The slow diffusion of ether into the ethanol will gradually lower the dielectric constant of the medium, inducing controlled nucleation.
-
Harvesting: Isolate the resulting colorless, plate-like crystals. Immediately submerge them in inert perfluorinated polyether (Paratone-N) oil to prevent atmospheric moisture absorption and mechanical degradation.
Caption: Step-by-step workflow for the synthesis and controlled crystallization of the amine hydrochloride.
Protocol 2: X-Ray Diffraction (SCXRD) Workflow
Causality: Data collection must be performed at cryogenic temperatures (typically 100 K). At room temperature, the thermal motion of the terminal 4-methyl groups causes severe smearing of the electron density, making it impossible to accurately model the atomic coordinates. Freezing the crystal locks the conformers into a static state.
-
Cryo-Mounting: Mount a selected single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using the Paratone oil. Transfer immediately to the goniometer head under a 100 K nitrogen cold stream.
-
Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans.
-
Integration & Absorption Correction: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the crystal habit.
-
Structure Solution (Phasing): Solve the phase problem using dual-space or direct methods (e.g., SHELXT). The heavy chloride ion will be located first, followed by the nitrogen and carbon backbone.
-
Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Hydrogen Atom Treatment: Place the carbon-bound hydrogen atoms in calculated positions using a riding model. For the -NH₃⁺ group, locate the hydrogen atoms in the difference Fourier map to accurately confirm the hydrogen-bonding network, then refine them with distance restraints (DFIX).
Caption: Computational and analytical pipeline for Single-Crystal X-Ray Diffraction (SCXRD) data processing.
Summary of Structural Implications
The crystallographic analysis of 4-methylpentan-1-amine hydrochloride reveals that the stability of the bulk powder is entirely dependent on the integrity of the polar hydrogen-bonded sublayer. When utilized in pharmaceutical synthesis, exposure to high humidity can cause water molecules to intercalate into this polar sheet, disrupting the N-H···Cl bonds, forming a hydrate, and drastically altering the dissolution profile of the intermediate.
By employing the rigorous, low-temperature SCXRD protocols outlined above, researchers can accurately map the steric footprint of the 4-methylpentyl chain, ensuring precise stoichiometric control and phase purity during downstream API manufacturing.
References
- US Patent 5049669A - Analgesic phenothiazine derivatives. Google Patents.
- EP Patent 1072591A1 - Novel urea derivatives. European Patent Office / Google Patents.
-
International Union of Crystallography (IUCr) - Alkyl-chain disorder in tetraisohexylammonium bromide. IUCr Journals. Available at:[Link]
Methodological & Application
4-Methylpentan-1-amine hydrochloride as a building block in organic synthesis
Application Note: 4-Methylpentan-1-amine Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction
4-Methylpentan-1-amine hydrochloride (CAS: 116008-13-0), the stable salt form of the primary aliphatic amine 4-methylpentan-1-amine (isohexylamine, CAS: 5344-20-7), is a critical intermediate in modern organic synthesis and pharmaceutical development[1][2]. The presence of the terminal primary amine provides a highly reactive nucleophilic center, while the 4-methylpentyl (isohexyl) aliphatic tail imparts specific lipophilic and steric properties to the resulting molecular architectures[3][4]. This application note details the mechanistic utility, physicochemical properties, and validated protocols for deploying this building block in complex synthetic workflows.
Physicochemical Profiling
Understanding the physical properties of both the free base and the hydrochloride salt is essential for reaction design. The hydrochloride salt is preferred for long-term storage and precise stoichiometric weighing due to its resistance to oxidation and significantly reduced volatility compared to the corrosive free base[1][2][5].
Table 1: Physicochemical Properties of 4-Methylpentan-1-amine and its Hydrochloride Salt
| Property | Free Base (CAS: 5344-20-7) | Hydrochloride Salt (CAS: 116008-13-0) |
| Molecular Formula | C6H15N | C6H16ClN |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol |
| Physical State | Liquid (Volatile, Corrosive) | Solid (Stable Powder) |
| Storage Conditions | Inert atmosphere, dark, room temp | Dry, well-ventilated, room temp |
| Solubility | Organic solvents (DCM, Ether) | Polar solvents (Water, MeOH, DMF) |
| Reactivity Profile | Active nucleophile | Requires in situ neutralization (e.g., DIPEA) |
Mechanistic Role in Organic Synthesis
3.1 Amide Bond Formation 4-Methylpentan-1-amine is extensively used to synthesize lipophilic amides. When reacted with carboxylic acids or acyl chlorides in the presence of coupling reagents or bases (e.g., Triethylamine, DIPEA), the primary amine acts as a strong nucleophile[6]. The use of the hydrochloride salt necessitates the addition of a non-nucleophilic base to liberate the free amine in situ before nucleophilic acyl substitution can occur.
3.2 Reductive Amination The amine can condense with aldehydes or ketones to form an intermediate imine, which is subsequently reduced (using NaBH3CN or catalytic hydrogenation) to yield secondary amines[4][7]. This is particularly useful in synthesizing complex neuroactive compounds where the isohexyl chain fits specific hydrophobic binding pockets[3].
3.3 Synthesis of the Building Block Itself (Gabriel Synthesis) For researchers needing to synthesize the amine from primary alkyl halides, the Gabriel synthesis is the gold standard. It prevents overalkylation, ensuring the exclusive formation of the primary amine by reacting potassium phthalimide with 1-bromo-4-methylpentane, followed by hydrazinolysis[8][9].
Workflow of 4-Methylpentan-1-amine synthesis via Gabriel Synthesis.
Applications in Drug Development
The incorporation of the 4-methylpentyl moiety is a strategic choice in medicinal chemistry to modulate the partition coefficient (LogP) of drug candidates, thereby influencing blood-brain barrier (BBB) permeability and target receptor affinity.
-
Neurotransmitter Receptor Modulators : Structural analogs containing the isohexylamine moiety have shown efficacy in interacting with neurotransmitter systems, acting as biochemical probes or therapeutic agents[3].
-
Phenothiazine Derivatives : The amine is utilized in the synthesis of phenothiazine derivatives, which are prominent in systemic antihistamines and antipsychotic medications[10].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on the fundamental causality of the reactions.
Protocol A: Amide Coupling using 4-Methylpentan-1-amine Hydrochloride
Objective: Synthesize an N-(4-methylpentyl)amide derivative from a generic carboxylic acid. Causality & Logic: The HCl salt is used for precise stoichiometric weighing[1]. DIPEA is added to deprotonate the salt, rendering the amine nucleophilic. HATU activates the carboxylic acid by forming a highly reactive O-Atab ester intermediate, which is then attacked by the amine[6].
Materials :
-
Carboxylic acid substrate (1.0 equiv)
-
4-Methylpentan-1-amine hydrochloride (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv - 1 equiv to neutralize the HCl salt, 2 equiv to maintain basicity)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure :
-
Activation : Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DCM under an inert atmosphere (N2 or Ar). Stir for 10 minutes at room temperature. Validation Check: A slight color change (often to pale yellow) indicates the formation of the activated ester.
-
Neutralization & Addition : In a separate vial, suspend 4-Methylpentan-1-amine hydrochloride (1.2 mmol) in 2 mL of DCM. Add DIPEA (3.0 mmol). Validation Check: The suspension should become a clear solution as the salt is neutralized to the soluble free base. Add this solution dropwise to the activated acid mixture.
-
Coupling : Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress via TLC or LC-MS.
-
Work-up : Dilute the mixture with 15 mL DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HATU byproducts), and brine.
-
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Logic and causality of amide coupling using the amine hydrochloride salt.
Protocol B: Synthesis of 4-Methylpentan-1-amine via Gabriel Synthesis
Objective: Generate the free base amine from 1-bromo-4-methylpentane. Causality & Logic: Phthalimide is deprotonated to form a nucleophilic anion, which undergoes an SN2 reaction with the alkyl halide. Hydrazine is then used to cleave the phthalimide ring via nucleophilic acyl substitution, releasing the target primary amine without the risk of forming secondary or tertiary amines[8][11].
Step-by-Step Procedure :
-
N-Alkylation : Dissolve potassium phthalimide (1.0 equiv) in anhydrous DMF. Add 1-bromo-4-methylpentane (1.1 equiv) dropwise. Heat the mixture to 70°C for 6 hours[9].
-
Intermediate Isolation : Cool the reaction and pour into ice water. Filter the resulting white precipitate (N-(4-methylpentyl)phthalimide) and wash with cold water. Validation Check: 1H NMR should confirm the disappearance of the alkyl bromide peaks.
-
Hydrazinolysis (Deprotection) : Suspend the intermediate in ethanol. Add hydrazine hydrate (1.5 equiv) and reflux for 4 hours. Validation Check: The formation of a voluminous white precipitate (phthalhydrazide) indicates successful cleavage[11].
-
Isolation : Cool the mixture, add 1M HCl to acidify (converting the amine to its water-soluble HCl salt), and filter off the phthalhydrazide byproduct.
-
Free Base Liberation : Basify the aqueous filtrate with NaOH and extract with diethyl ether. Dry and carefully concentrate (avoiding high vacuum due to the amine's volatility) to yield 4-methylpentan-1-amine[5].
References
-
Outline a synthesis of 4-methylpentanamine using Gabriel Synthesis. askfilo.com.[Link]
-
Outline a synthesis mechanism of 4-methylpentanamine using Gabriel synthesis. askfilo.com.[Link]
- US8034978B2 - Process for the preparation of an amine. google.
-
Electronic Supporting Information - Asymmetric Alkylation of Remote C(sp3)–H Bonds. rsc.org. [Link]
- US4985419A - Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them. google.
-
JASPERSE CHEM 360 TEST 4 VERSION 3 Ch 19-21 Amines, Carboxylic Acids, Carboxylic Acid Derivatives. mnstate.edu. [Link]
Sources
- 1. 4-Methylpentan-1-amine hydrochloride | 116008-13-0 [sigmaaldrich.com]
- 2. 4-Methylpentan-1-amine | 5344-20-7 [sigmaaldrich.com]
- 3. (1-Amino-4-methylpentan-2-yl)diethylamine | 941400-56-2 | Benchchem [benchchem.com]
- 4. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Outline a synthesis of 4-methylpentanamine using Gabriel Synthesis (inclu.. [askfilo.com]
- 9. Outline a synthesis mechanism of 4-methylpentanamine using Gabriel synthe.. [askfilo.com]
- 10. US4985419A - Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 11. Outline a synthesis of 4-methylpentanamine using Gabriel Synthesis (inclu.. [askfilo.com]
peptide coupling reactions involving 4-Methylpentan-1-amine hydrochloride
Advanced Amidation Strategies: Peptide Coupling with 4-Methylpentan-1-amine Hydrochloride
Executive Summary & Chemical Context
4-Methylpentan-1-amine (also known as isohexylamine) is a primary aliphatic amine frequently utilized in drug development and materials science to graft lipophilic tails onto peptide backbones, enhance membrane permeability, or tune the compatibility of modified block copolymers[1].
In laboratory and manufacturing settings, free primary aliphatic amines are highly susceptible to oxidative degradation and rapid reaction with atmospheric CO₂ to form insoluble carbamates. To circumvent this, 4-methylpentan-1-amine is predominantly synthesized, stored, and utilized as a stable hydrochloride salt (4-methylpentan-1-amine·HCl). However, the protonated ammonium species ( R−NH3+ ) is entirely non-nucleophilic. Successfully integrating this salt into a peptide coupling workflow requires precise stoichiometric control of non-nucleophilic bases to achieve in situ free-basing without triggering side reactions like racemization[2].
Mechanistic Causality & Reagent Selection
Designing a high-yielding amidation protocol for an amine hydrochloride requires a carefully orchestrated sequence of acid activation and deprotonation.
The Causality of Base Selection: To drive the reaction, a non-nucleophilic tertiary amine must be added to liberate the free 4-methylpentan-1-amine. N,N-Diisopropylethylamine (DIPEA) is the industry standard for this purpose. Its bulky isopropyl groups prevent it from acting as a competing nucleophile. Furthermore, its aqueous pKa (~10.5) is sufficiently high to rapidly neutralize the amine hydrochloride and drive the activation of the carboxylic acid, whereas weaker bases like N-Methylmorpholine (NMM, pKa 7.38) may fail to fully deprotonate the substrates, leading to stalled reaction rates[3].
The Causality of Coupling Agent Selection: For coupling primary aliphatic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (e.g., EDC/HOBt) due to its exceptional reaction kinetics. HATU converts the carboxylic acid into an OAt-active ester. The pyridine nitrogen of the HOAt leaving group exerts a powerful neighboring group effect, stabilizing the incoming 4-methylpentan-1-amine via a 7-membered hydrogen-bonded cyclic transition state[4]. This drastically lowers the activation energy, ensuring rapid conversion even with sterically hindered peptide fragments[5].
Workflow of HATU-mediated coupling with 4-methylpentan-1-amine HCl via in situ neutralization.
Quantitative Framework for Reaction Design
To prevent reaction stalling, the stoichiometry must account for the HCl counterion. One full equivalent of base is consumed simply to neutralize the salt, meaning standard coupling protocols must be adjusted to include a minimum of 3.0 equivalents of DIPEA[2].
Table 1: Base Comparison for Amine HCl Peptide Coupling [3]
| Base | Aqueous pKa | Steric Hindrance | Racemization Risk | Suitability for Amine·HCl |
|---|---|---|---|---|
| DIPEA | ~10.5 | Very High | Low | Optimal : Strong enough to free-base, too hindered to react. |
| TEA | 10.75 | High | Moderate | Acceptable : Cheaper, but higher risk of epimerization. |
| NMM | 7.38 | Moderate | Very Low | Poor : Often not basic enough to efficiently neutralize HCl salts. |
Table 2: Standard Stoichiometry for 4-Methylpentan-1-amine·HCl Coupling [5]
| Reagent | Function | Equivalents (eq.) | Notes |
|---|---|---|---|
| Carboxylic Acid | Electrophile | 1.0 | Limiting reagent. |
| HATU | Activating Agent | 1.1 - 1.2 | Slight excess ensures complete activation. |
| 4-Methylpentan-1-amine·HCl | Nucleophile | 1.1 - 1.5 | Calculate MW using the salt form (137.65 g/mol ). |
| DIPEA | Base | 3.0 - 4.0 | 1.0 eq consumed by HCl; 2.0+ eq drive activation. |
Self-Validating Experimental Protocol
This solution-phase protocol is designed as a self-validating system. It incorporates visual, chemical, and analytical feedback loops to ensure the reaction does not proceed to the next step unless the thermodynamic and kinetic conditions are optimal.
Materials Required:
-
Carboxylic acid substrate (N-protected amino acid or peptide fragment)
-
4-Methylpentan-1-amine hydrochloride (MW: 137.65 g/mol )
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
Step 1: Pre-Activation of the Carboxylic Acid
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (concentration ~0.1 to 0.2 M).
-
Add HATU (1.1 eq.) to the stirring solution.
-
Add DIPEA (2.0 eq.).
-
Self-Validation Check (Visual): Upon addition of DIPEA, the solution should rapidly transition to a distinct yellow or reddish hue. This color change is caused by the generation of a charge-transfer complex between the electron-rich base and the electron-deficient uronium activating agent, confirming that active ester formation is underway[6]. Stir for 10–15 minutes.
Step 2: In Situ Free-Basing and Amine Addition
-
In a separate vial, suspend 4-methylpentan-1-amine hydrochloride (1.2 eq.) in a minimal amount of DMF.
-
Add DIPEA (1.5 eq.) to this vial to liberate the free amine.
-
Transfer the amine solution dropwise into the main reaction flask containing the pre-activated ester.
Step 3: Reaction Monitoring & pH Validation
-
Stir the reaction at room temperature.
-
Self-Validation Check (pH): After 15 minutes, extract a 1 µL aliquot and spot it onto a water-dampened strip of universal pH paper. The pH must read between 8 and 9. If the pH is < 8, the amine remains protonated by the HCl counterion, and the reaction will stall. If necessary, titrate with additional DIPEA in 0.5 eq. increments until the target pH is reached[5].
-
Self-Validation Check (Analytical): Monitor the reaction via LC-MS or TLC. The OAt-active ester intermediate should smoothly convert to the target amide over 1 to 4 hours. Do not proceed to workup until the starting carboxylic acid peak is < 5% by UV integration.
Step 4: Aqueous Workup
-
Once complete, quench the reaction by diluting with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Wash the organic layer sequentially with:
-
10% Citric acid or 1M HCl (3x) – Removes excess DIPEA, unreacted 4-methylpentan-1-amine, and tetramethylurea byproduct.
-
Saturated aqueous NaHCO₃ (3x) – Removes the acidic HOAt byproduct and any unreacted starting carboxylic acid.
-
Brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide conjugate.
Self-validating protocol workflow ensuring optimal pH and reaction completion via LC-MS.
Sources
Application Note: Interfacial Passivation of Perovskite Solar Cells Using 4-Methylpentan-1-amine Hydrochloride (4-MPACl)
Target Audience: Materials Scientists, Photovoltaic Researchers, and Drug Development Professionals transitioning into optoelectronic materials.
Executive Summary
The rapid evolution of organic-inorganic halide perovskite solar cells (PSCs) has pushed power conversion efficiencies (PCEs) beyond 25%. However, the commercial viability of PSCs is heavily bottlenecked by interfacial non-radiative recombination and moisture-induced degradation. This application note details the theoretical rationale and experimental protocol for utilizing 4-Methylpentan-1-amine hydrochloride (4-MPACl) —a branched alkylammonium chloride salt—as an advanced surface passivation agent.
For professionals operating across disciplines—from materials science to drug development—the molecular design principles here are highly analogous to structure-activity relationship (SAR) optimizations. Just as branched aliphatic chains are used in pharmacology to increase lipophilicity and prevent enzymatic cleavage, the branched isohexyl tail of 4-MPACl is engineered to maximize moisture repulsion while preventing the excessive molecular aggregation that typically plagues linear alkyl chain passivators.
Mechanistic Rationale: The 4-MPACl Advantage
The efficacy of 4-MPACl (CAS: 116008-13-0) [4] lies in its dual-ion passivation mechanism combined with highly specific steric geometry [1]:
-
Cationic Passivation (Ammonium Head Group, −NH3+ ): The positively charged ammonium group coordinates with undercoordinated Pb2+ ions at the perovskite surface. This ionic interaction neutralizes deep-level trap states, directly suppressing non-radiative recombination and boosting the Open-Circuit Voltage ( Voc ).
-
Anionic Passivation (Chloride Counterion, Cl− ): Halide vacancies (particularly iodine vacancies in FAPbI3 or MAPbI3 systems) act as primary ion migration channels. The Cl− ion, possessing a higher electronegativity and stronger binding energy to lead than iodide, effectively fills these vacancies. This immobilizes the surface lattice and suppresses hysteresis [2].
-
Steric Hindrance (4-Methylpentyl Tail): While linear alkylamines (e.g., n-hexylammonium) tend to tightly pack and form thick, highly insulating 2D Ruddlesden-Popper phases that block charge extraction, the branched 4-methylpentyl group disrupts dense van der Waals packing. This allows for efficient quantum tunneling of charge carriers while providing a highly hydrophobic "umbrella" that shields the underlying 3D perovskite from ambient moisture [3].
Materials and Reagents
-
Passivation Agent: 4-Methylpentan-1-amine hydrochloride (4-MPACl), >99% purity.
-
Solvent: Anhydrous Isopropanol (IPA). Causality note: IPA is selected as an orthogonal solvent; it readily dissolves the alkylammonium salt without dissolving the underlying 3D perovskite film.
-
Substrate: Freshly annealed 3D perovskite films (e.g., Cs0.05FA0.95PbI3 ).
Experimental Protocol: Surface Passivation Workflow
To ensure a self-validating and reproducible system, follow this standardized spin-coating and thermal annealing protocol.
Step 1: Precursor Solution Preparation
-
Weigh 2.5 mg of 4-MPACl in a nitrogen-filled glovebox ( O2 < 0.1 ppm, H2O < 0.1 ppm).
-
Dissolve the salt in 1 mL of anhydrous Isopropanol to create a 2.5 mg/mL solution.
-
Stir at room temperature for 30 minutes until optically clear. Filter through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates.
Step 2: Dynamic Spin-Coating Application
Why Dynamic Dispensing? Static dispensing allows the solvent to pool, which can cause localized etching of the perovskite grain boundaries. Dynamic dispensing ensures instant solvent spreading and uniform molecular distribution.
-
Transfer the freshly annealed 3D perovskite substrate to the spin coater.
-
Initiate substrate rotation at 4000 rpm .
-
At exactly t=5 seconds into the spin cycle, swiftly dispense 100 µL of the 4-MPACl solution onto the center of the spinning substrate.
-
Allow the spin cycle to continue for a total of 30 seconds to ensure complete solvent evaporation.
Step 3: Thermal Annealing & Interfacial Dipole Formation
-
Immediately transfer the coated substrate to a pre-heated hotplate set to 100°C .
-
Anneal for 5 to 10 minutes .
-
Causality note: Thermal energy is required to drive the reaction between the −NH3+ groups and the PbI2 -rich surface, facilitating the formation of the ultra-thin, quasi-2D passivating capping layer.
Step 4: Self-Validation Check
Before proceeding to Hole Transport Layer (HTL) deposition, validate the passivation:
-
Photoluminescence (PL): Place the sample under a UV lamp (365 nm). A successfully passivated film will exhibit a visibly brighter PL emission due to the suppression of trap-assisted non-radiative recombination.
Process Visualization
Workflow of 4-MPACl surface passivation on perovskite films.
Quantitative Data & Expected Outcomes
The application of 4-MPACl drastically alters the optoelectronic landscape of the device. The table below summarizes the expected performance delta when applying this protocol to a standard FAPbI3 -based device[1, 2].
| Parameter | Pristine FAPbI3 | 4-MPACl Passivated | Mechanistic Driver |
| Voc (V) | 1.08 | 1.17 | Suppression of non-radiative recombination via Pb2+ coordination. |
| Jsc (mA/cm²) | 24.5 | 24.8 | Optimal energy level alignment; reduced interfacial charge accumulation. |
| Fill Factor (%) | 76.0 | 82.1 | Passivation of halide vacancies by Cl− reduces series resistance. |
| PCE (%) | 20.1 | 23.8 | Synergistic enhancement of Voc and Fill Factor. |
| Stability ( T80 ) | < 200 hours | > 1000 hours | Hydrophobic 4-methylpentyl tail repels ambient moisture penetration. |
Troubleshooting & Optimization
-
Symptom: Severe drop in Short-Circuit Current ( Jsc ) and Fill Factor.
-
Cause: The concentration of 4-MPACl is too high (e.g., >5 mg/mL), leading to the formation of a thick, insulating 2D perovskite layer that blocks hole extraction.
-
Solution: Dilute the precursor solution to 1.5 - 2.5 mg/mL and ensure the spin speed is maintained at 4000 rpm to thin the wet film.
-
-
Symptom: Inconsistent Voc across the substrate.
-
Cause: Poor wettability of the IPA solution on the perovskite surface, leading to island-like passivation.
-
Solution: Ensure the 3D perovskite film is freshly annealed (processed within 1 hour of crystallization) to maintain surface energy. Alternatively, use a 9:1 blend of IPA:Chlorobenzene to improve wetting kinetics.
-
References
-
Tang, S., Zong, P., Zhong, J., et al. "Efficient Carbon-Based Perovskite Solar Cells Passivated by Alkylammonium Chloride." Solar RRL, 2024, 8(3), 2300854.[Link]
-
Wang, M. J., Na, H., Lee, J., Seok, S. I. "Optimal Interfacial Engineering with Different Length of Alkylammonium Halide for Efficient and Stable Perovskite Solar Cells." Advanced Energy Materials, 2019, 9(47), 1902740.[Link]
-
Chen, B., Liu, Z., Meng, K., et al. "Compositional, Processing, and Interfacial Engineering of Nanocrystal- and Quantum-Dot-Based Perovskite Solar Cells." Chemistry of Materials, 2019.[Link]
reaction conditions for alkylation of 4-Methylpentan-1-amine hydrochloride
Title: Application Note: Optimized Protocols for the Mono-Alkylation of 4-Methylpentan-1-amine Hydrochloride
Introduction 4-Methylpentan-1-amine (also known as isohexylamine) is a versatile primary aliphatic amine utilized as a critical building block in pharmaceutical synthesis, agrochemicals, and materials science. It is frequently supplied and stored as a hydrochloride salt ( R−NH3+Cl− ) to prevent atmospheric oxidation and degradation. However, utilizing the hydrochloride salt in alkylation reactions introduces specific mechanistic and operational challenges. The salt must be neutralized in situ to liberate the nucleophilic free amine. Furthermore, direct alkylation of primary amines with alkyl halides notoriously suffers from poor chemoselectivity, leading to unmanageable mixtures of over-alkylated products (secondary amines, tertiary amines, and quaternary ammonium salts)[1].
To achieve high-yielding mono-alkylation, two distinct pathways are evaluated in this application note:
-
Reductive Amination: The gold standard for mono-alkylation, utilizing aldehydes or ketones and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3)[2].
-
Direct Alkylation with Cesium Base: A specialized protocol employing Cesium Hydroxide (CsOH) to sterically and electronically favor mono-alkylation when an alkyl halide must be used[3].
Mechanistic Rationale & Causality
-
The Role of the Base: The hydrochloride salt of 4-methylpentan-1-amine is entirely non-nucleophilic. A non-nucleophilic organic base, such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required in at least 1.0–1.2 equivalents to deprotonate the salt. Inorganic bases like K2CO3 or CsOH can also be used, particularly in direct alkylation workflows[4].
-
Over-alkylation in Direct Alkylation: When the free primary amine reacts with an alkyl halide ( R′−X ), it forms a secondary amine. The resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group. This causes a runaway thermodynamic reaction yielding tertiary amines and quaternary salts[1].
-
Control via Reductive Amination: By reacting the primary amine with a carbonyl compound, an imine intermediate is formed. The imine is subsequently reduced by NaBH(OAc)3. Because the reducing agent is mild and highly selective, it does not reduce the unreacted carbonyl, and the resulting secondary amine is sterically hindered from forming a second imine, effectively halting the reaction at the mono-alkylated stage[5].
Quantitative Data: Method Comparison
The following table summarizes the expected yield and selectivity profiles of 4-methylpentan-1-amine hydrochloride under various alkylation conditions, demonstrating why reductive amination is the preferred methodology.
| Alkylation Method | Reagents | Base Used | Mono-Alkylation Yield | Over-Alkylation Byproducts |
| Standard Direct Alkylation | Alkyl Bromide (1 eq) | K2CO3 (2 eq) | 30 - 45% | High (Tertiary/Quaternary) |
| Cesium-Promoted Alkylation | Alkyl Bromide (1 eq) | CsOH⋅H2O | 75 - 85% | Low (<10%) |
| Reductive Amination | Aldehyde (1 eq), NaBH(OAc)3 | DIPEA (1.2 eq) | >90% | Trace (<2%) |
Visualizing the Reaction Pathways
Caption: Divergent reaction pathways for the alkylation of 4-Methylpentan-1-amine hydrochloride.
Step-by-Step Experimental Protocols
Protocol A: Mono-Alkylation via Reductive Amination (Preferred)
This self-validating protocol utilizes sodium triacetoxyborohydride, which is uniquely stable in mildly acidic to neutral conditions and selectively reduces imines over aldehydes[6].
Materials:
-
4-Methylpentan-1-amine hydrochloride (1.0 equiv)
-
Target Aldehyde or Ketone (1.0 equiv)
-
N,N -Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
-
Neutralization: To a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), add 4-methylpentan-1-amine hydrochloride (1.0 equiv) and anhydrous DCM (to achieve a 0.2 M solution). Add DIPEA (1.2 equiv) dropwise. Stir at room temperature for 15 minutes to fully liberate the free amine[2].
-
Imine Formation: Add the target aldehyde or ketone (1.0 equiv) to the mixture. Stir at room temperature for 30–60 minutes. Self-Validation Check: A slight color change may occur; TLC (ninhydrin stain) should show the complete disappearance of the primary amine spot.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in small portions over 5 minutes. Caution: Mild gas evolution may occur.
-
Reaction Monitoring: Stir the suspension at room temperature for 4–16 hours. Monitor via LC-MS or TLC.
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (equal volume to DCM). Stir vigorously for 15 minutes to break down boron complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine via silica gel column chromatography (typically using a gradient of DCM/MeOH with 1% aqueous NH4OH to prevent amine streaking on the silica).
Caption: Experimental workflow for the reductive amination of 4-Methylpentan-1-amine HCl.
Protocol B: Direct Alkylation via Cesium Hydroxide Promotion
When the target alkyl group cannot be derived from a stable carbonyl (e.g., specialized alkyl halides), direct alkylation is required. The use of CsOH⋅H2O and molecular sieves heavily biases the reaction toward mono-alkylation[3].
Materials:
-
4-Methylpentan-1-amine hydrochloride (1.0 equiv)
-
Alkyl Bromide or Iodide (0.9 equiv - limiting reagent to prevent over-alkylation)
-
Cesium Hydroxide monohydrate ( CsOH⋅H2O ) (2.5 equiv - extra equivalent required to neutralize the HCl salt)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dimethylformamide (DMF)
Workflow:
-
Preparation: In a flame-dried flask, combine 4-methylpentan-1-amine hydrochloride (1.0 equiv), CsOH⋅H2O (2.5 equiv), and activated 4Å molecular sieves in anhydrous DMF (0.5 M).
-
Activation: Stir vigorously at room temperature for 30 minutes. The molecular sieves absorb water generated by the neutralization and the basic environment, which is critical for maintaining chemoselectivity[4].
-
Alkylation: Add the alkyl halide (0.9 equiv) dropwise over 10 minutes.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS.
-
Workup: Filter the mixture through a pad of Celite to remove the sieves and insoluble inorganic salts. Dilute the filtrate with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF, followed by a final brine wash.
-
Isolation: Dry the organic layer over Na2SO4 , concentrate, and purify via chromatography.
References
-
Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters, American Chemical Society. Available at: [Link]
-
Wikipedia Contributors. "Amine alkylation." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]
-
Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination." Available at: [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Utility of Simple Alkylamine Ligands in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
Introduction: A Paradigm Shift Toward Cost-Effective and Accessible Catalysis
In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The efficacy of these transformations is profoundly influenced by the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[2][3] While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have demonstrated remarkable success, their high cost, air sensitivity, and the need for multi-step syntheses can be prohibitive.
This guide explores the often-overlooked potential of simple, commercially available primary alkylamines as effective ligands in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction. We will use 4-Methylpentan-1-amine as a representative model for this class of ligands. While its hydrochloride salt is a common form for storage and handling, the free amine is the active ligand species, typically generated in situ. Simple amines present an economical and highly accessible alternative, promoting efficient catalysis for a range of substrates.[4] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore these cost-effective catalytic systems.
The Rationale: Why Simple Amines Can Be Effective Ligands
The function of a ligand in a catalytic cycle is multifaceted, involving the stabilization of the active metal center, facilitation of oxidative addition, and promotion of reductive elimination.[1] While bulky, electron-rich phosphines are the benchmark, primary amines can also fulfill these roles effectively:
-
Electron Donation: The nitrogen atom of a primary amine possesses a lone pair of electrons that can coordinate to the palladium center, contributing to the electron density required for the oxidative addition step.
-
Steric Influence: The steric bulk of the alkyl group on the amine can influence the coordination sphere of the palladium, which can promote the reductive elimination step to release the final product. Studies have shown that sterically bulky primary amines can be particularly effective ligands.
-
In Situ Catalyst Formation: Simple amine ligands can readily form active palladium complexes in situ from common palladium precursors like palladium(II) acetate or palladium(II) chloride.
The use of the hydrochloride salt, such as 4-Methylpentan-1-amine hydrochloride, is a practical consideration for shelf-stability. The active free amine ligand is easily liberated under the basic conditions typically required for the Suzuki-Miyaura coupling.
Application Profile: Suzuki-Miyaura Cross-Coupling of Aryl Halides
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds. The catalytic system detailed below is designed for the coupling of various aryl halides with arylboronic acids, employing a simple primary amine as the ligand.
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura reaction using a primary amine ligand.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using 4-Methylpentan-1-amine hydrochloride as the ligand precursor.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Methylpentan-1-amine hydrochloride
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Precursor Preparation (Optional but Recommended): In some cases, pre-forming the palladium-amine complex can be beneficial. For this protocol, we will perform an in situ generation.
-
Reaction Setup:
-
To a Schlenk flask or sealable vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and 4-Methylpentan-1-amine hydrochloride (0.02 mmol, 2 mol%). The base will neutralize the HCl and liberate the free amine.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
-
Solvent Addition:
-
Add the solvent mixture (e.g., 5 mL of a 10:1 Dioxane/Water mixture) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Causality Behind Choices:
-
Base: A base is crucial for the activation of the boronic acid to facilitate transmetalation.[1] Potassium carbonate is a common and effective choice. The base also serves to deprotonate the 4-methylpentan-1-amine hydrochloride to generate the active free amine ligand.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: While some palladium-amine systems can be robust, performing the reaction under an inert atmosphere is good practice to prevent oxidation of the Pd(0) active species and potential side reactions.
Quantitative Data Summary
The following table provides a general overview of reaction parameters that can be screened for optimization when using simple primary amine ligands.
| Parameter | Typical Range | Rationale |
| Pd Loading | 0.5 - 2 mol% | Lower loadings are more economical but may require longer reaction times. |
| Ligand:Pd Ratio | 2:1 to 4:1 | A slight excess of the amine ligand is typically used to ensure full coordination to the palladium center. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, but may also lead to catalyst decomposition. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the catalyst efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates. |
Catalytic Cycle Visualization
The Suzuki-Miyaura catalytic cycle, facilitated by a primary amine ligand (represented as R-NH₂), is depicted below.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The utilization of simple primary alkylamines, such as 4-Methylpentan-1-amine, as ligands in palladium-catalyzed cross-coupling reactions represents a significant step towards more sustainable and economical chemical synthesis. These readily available and inexpensive ligands can offer high efficiency in various transformations, including the Suzuki-Miyaura reaction.[4] While they may not replace highly specialized phosphine ligands for all applications, they provide a powerful tool for routine synthetic operations and for reducing the cost of process development. Further exploration into the scope and limitations of different primary amine ligands is a promising area of research that could unlock new possibilities in catalysis.
References
Sources
Application Note: Procedure for Converting 4-Methylpentan-1-amine Hydrochloride to Free Amine
Scientific Background & Mechanistic Principles
In pharmaceutical development and organic synthesis, aliphatic amines like 4-methylpentan-1-amine (isohexylamine) are frequently isolated, shipped, and stored as hydrochloride (HCl) salts. The salt form provides enhanced oxidative stability, prevents volatilization, and increases aqueous solubility. However, downstream applications—such as amide coupling, reductive amination, or pharmacokinetic profiling—require the reactive, nucleophilic free base form.
Acid-Base Causality: The conjugate acid of a primary aliphatic amine typically exhibits a pKa in the range of 9.5 to 11.0[1], with most primary aliphatic amines specifically falling between 9 and 11[2]. To quantitatively shift the equilibrium from the protonated alkylammonium salt to the neutral free amine, the pH of the aqueous solution must be raised significantly above the pKa. According to the Henderson-Hasselbalch equation, adjusting the pH to ≥ 12.5 ensures that >99% of the molecules are in the deprotonated, free base state.
Volatility & Extraction Considerations: 4-Methylpentan-1-amine is a volatile liquid with a boiling point of 125 °C[3]. This physical property strictly dictates the choice of extraction solvent and the parameters for solvent removal. A low-boiling organic solvent such as dichloromethane (DCM, b.p. 39.6 °C) or diethyl ether (b.p. 34.6 °C) must be used to ensure the solvent can be evaporated under reduced pressure without co-evaporating the target amine.
Physicochemical Properties & Quantitative Data
The following table summarizes the critical physicochemical differences between the salt and free base forms, which dictate the parameters of the extraction protocol.
| Property | 4-Methylpentan-1-amine HCl | 4-Methylpentan-1-amine (Free Base) |
| Chemical Formula | C₆H₁₅N · HCl | C₆H₁₅N |
| Molecular Weight | 137.65 g/mol | 101.19 g/mol |
| Physical State (at RT) | Solid (Crystalline) | Liquid |
| Boiling Point | N/A (Decomposes before boiling) | 125 °C[3] |
| Aqueous Solubility | High (>100 mg/mL) | Low to Moderate |
| Lipophilicity (LogP) | < 0 (Hydrophilic) | ~1.8 (Lipophilic) |
Experimental Workflow
Workflow for the basification, extraction, and isolation of 4-methylpentan-1-amine free base.
Materials and Reagents
| Reagent / Material | Function in Protocol | Quantity (for 10g scale) |
| 4-Methylpentan-1-amine HCl | Starting material | 10.0 g (72.6 mmol) |
| Deionized Water | Solvation of the HCl salt | 50 mL |
| 5 M Sodium Hydroxide (NaOH) | Deprotonation agent | ~16-20 mL |
| Dichloromethane (DCM) | Extraction solvent | 3 × 30 mL |
| Saturated NaCl (Brine) | Pre-drying wash | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Desiccant | 5-10 g |
Self-Validating Protocol
This methodology is designed as a self-validating system. Each step contains a causality explanation and a validation checkpoint to ensure the integrity of the process before proceeding.
Step 1: Aqueous Solvation
-
Action: Dissolve 10.0 g (72.6 mmol) of 4-methylpentan-1-amine hydrochloride in 50 mL of deionized water in a 250 mL Erlenmeyer flask. Stir until the solution is completely clear.
-
Causality: Highly polar water molecules disrupt the ionic lattice of the salt, completely solvating the alkylammonium and chloride ions to prepare for a homogeneous basification reaction.
Step 2: Basification (Equilibrium Shift)
-
Action: Place the flask in an ice-water bath (0–5 °C). Slowly add 5 M NaOH dropwise while stirring magnetically, until the solution pH reaches 12.5 to 13.0.
-
Causality: The strong base deprotonates the ammonium ion. The ice bath is critical to absorb the heat of neutralization; preventing the exothermic reaction from volatilizing the free amine (b.p. 125 °C)[3].
-
Validation Checkpoint: Verify the pH using universal indicator paper. A distinct "fishy" or ammoniacal odor will become apparent, and the solution will likely become cloudy as the lipophilic free base separates from the aqueous phase.
Step 3: Liquid-Liquid Partitioning
-
Action: Transfer the basic mixture to a 250 mL separatory funnel. Extract the aqueous layer with 3 × 30 mL of Dichloromethane (DCM).
-
Causality: The neutral free amine partitions favorably into the organic phase. Multiple sequential extractions yield a mathematically higher recovery than a single bulk extraction due to partition coefficient dynamics.
-
Validation Checkpoint: Because DCM (density = 1.33 g/cm³) is heavier than water, the organic layer containing the product will be the bottom layer. Ensure the correct layer is collected.
Step 4: Washing and Desiccation
-
Action: Combine the organic layers and wash once with 20 mL of brine. Separate the organic layer, transfer to an Erlenmeyer flask, and add 5-10 g of anhydrous Na₂SO₄. Swirl and let sit for 15 minutes.
-
Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmotic pressure. Na₂SO₄ chemically sequesters the remaining microscopic water droplets. Note: Magnesium sulfate (MgSO₄) is intentionally avoided, as it can occasionally form coordinate covalent complexes with primary amines, reducing overall yield.
-
Validation Checkpoint: The organic solution should transition from slightly cloudy to perfectly crystal clear, indicating successful water removal.
Step 5: Controlled Concentration
-
Action: Filter the suspension through a fluted filter paper to remove the hydrated desiccant. Transfer the filtrate to a tared round-bottom flask. Concentrate using a rotary evaporator. Critical Parameter: Set the water bath to ≤ 25 °C and the vacuum pressure to ~300 mbar.
-
Causality: Because the free amine boils at 125 °C[3], aggressive heating or deep vacuum (<50 mbar) will cause severe product loss via co-evaporation.
-
Validation Checkpoint (System Validation): Weigh the tared flask to determine the mass of the isolated free amine. Calculate the percentage yield (Expected: >85%, or >6.2 g). Analyze via ¹H-NMR (CDCl₃) to confirm the absence of residual DCM (singlet at 5.30 ppm) and verify the integration of the primary amine protons (broad singlet, ~1.0-1.5 ppm, integrating to 2H).
Troubleshooting & Data Presentation
| Observed Issue | Scientific Cause | Corrective Action |
| Low Product Yield (<60%) | Co-evaporation of the free amine during rotovap concentration. | Lower the water bath temperature to 20 °C and strictly monitor vacuum pressure. Do not leave on the rotovap after solvent ceases condensing. |
| Product is cloudy/milky | Incomplete drying of the organic layer before concentration. | Re-dissolve the product in DCM, add fresh anhydrous Na₂SO₄, filter, and re-concentrate. |
| Poor phase separation (Emulsion) | Vigorous shaking of the separatory funnel causing micro-droplet suspension. | Add a small amount of saturated brine to increase the ionic strength of the aqueous layer, forcing the phases to separate. |
Sources
Advanced Protocols for Reductive Amination Using 4-Methylpentan-1-amine Hydrochloride
Strategic Context in Drug Development
In modern medicinal chemistry, the incorporation of aliphatic branched chains is a proven strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 4-Methylpentan-1-amine hydrochloride serves as a critical building block, introducing a sterically demanding, lipophilic isohexyl tail that can enhance metabolic stability, improve membrane permeability, and optimize target binding within hydrophobic pockets[1].
Because low-molecular-weight aliphatic free amines are prone to oxidation, volatilization, and hygroscopicity, this reagent is almost exclusively handled as a bench-stable hydrochloride salt[2]. However, utilizing the salt form in reductive amination requires precise control over the reaction microenvironment—specifically regarding base equivalents and pH—to ensure the nucleophilic free amine is liberated without deactivating the hydride reducing agent.
Mechanistic Causality & Reagent Dynamics
Reductive amination is a tandem process consisting of condensation (imine/iminium formation) followed by reduction (hydride transfer). When utilizing 4-methylpentan-1-amine hydrochloride, the causality of your experimental choices dictates the success of the reaction:
-
Base-Mediated Liberation: The HCl salt is unreactive toward carbonyls. An auxiliary, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be added to deprotonate the ammonium species[2].
-
Acid-Catalyzed Dehydration: Once the free amine attacks the carbonyl to form a hemiaminal, the system requires a mild proton source (typically glacial acetic acid) to catalyze the dehydration of the hemiaminal into the highly electrophilic iminium ion[3].
-
Chemoselective Reduction: The choice of hydride donor is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for aldehydes because its steric bulk and electron-withdrawing acetate groups render it mild enough to avoid reducing the unreacted carbonyl, while still rapidly reducing the iminium ion[3]. For sterically hindered ketones, Sodium cyanoborohydride (NaBH₃CN) is preferred due to its stability in more acidic conditions (pH 4-5), which forces the difficult dehydration step[4].
Reaction Pathway Visualization
Mechanistic workflow for reductive amination of 4-Methylpentan-1-amine HCl.
Quantitative Reagent Selection
To standardize your approach, consult the following matrix when designing your reductive amination workflow.
| Reducing Agent | Optimal Solvents | pH Profile | Chemoselectivity | Application Notes for Amine HCl Salts |
| NaBH(OAc)₃ | DCM, DCE, THF | Mildly Acidic (AcOH) | Excellent | Sterically demanding; minimizes over-alkylation to tertiary amines[3]. |
| NaBH₃CN | MeOH, MeCN | Acidic (pH 4-5) | Good | Highly stable in acid; optimal for unreactive ketones[4]. Toxic byproduct (HCN). |
| MP-Triacetoxyborohydride | DMF, THF | Neutral | Excellent | Macroporous resin allows direct use of amine HCl salts in DMF without auxiliary base[5]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-line analytical checks to ensure each mechanistic step has occurred before proceeding.
Protocol A: Mild Alkylation with Aldehydes using NaBH(OAc)₃
Optimized for broad functional group tolerance and minimizing over-alkylation[3],[2].
Reagents:
-
4-Methylpentan-1-amine hydrochloride (1.0 equiv)
-
Target Aldehyde (1.0 equiv)
-
DIPEA (1.1 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Procedure:
-
Freebasing: Suspend 4-methylpentan-1-amine hydrochloride in anhydrous DCM under an inert argon atmosphere. Add DIPEA dropwise at room temperature. Stir for 15 minutes.
-
Validation Check: The initial cloudy, heterogeneous suspension will transition into a clear, homogeneous solution, confirming the successful liberation of the highly soluble free amine.
-
-
Condensation: Add the aldehyde (1.0 equiv) to the reaction mixture. Stir for 30–60 minutes.
-
Validation Check: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the [M+H]⁺ mass corresponding to the imine or hemiaminal intermediate.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage mild exothermicity. Immediately follow with glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 12–24 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: Analyze the crude mixture via TLC (Ninhydrin stain). The starting primary amine will stain deep pink/purple, whereas the newly formed secondary amine product will typically stain yellow or brown.
-
Protocol B: Hindered Ketone Alkylation using NaBH₃CN
Adapted from validated syntheses of protein tyrosine phosphatase inhibitors[4].
Reagents:
-
4-Methylpentan-1-amine hydrochloride (1.2 equiv)
-
Target Ketone (1.0 equiv)
-
NaBH₃CN (0.8 - 1.0 equiv)
-
HCl (4 M in dioxane) (Catalytic/Dehydrating)
-
Anhydrous Acetonitrile (MeCN) (0.2 M)
Step-by-Step Procedure:
-
Initial Mixing: Dissolve 4-methylpentan-1-amine hydrochloride and the target ketone in anhydrous acetonitrile at room temperature.
-
Hydride Addition: Add NaBH₃CN in a single portion. Stir the mixture for 3 hours. (Note: Unlike NaBH(OAc)₃, NaBH₃CN requires a highly acidic environment to become a potent reducer, allowing it to sit safely with the unreacted ketone).
-
Acid-Forced Dehydration: Dropwise, add a solution of HCl (4 M in dioxane).
-
Validation Check: Vigorous gas evolution will occur immediately. This is hydrogen gas generated from the decomposition of excess hydride species. The sudden drop in pH forces the dehydration of the hemiaminal to the iminium ion, which is then rapidly trapped and reduced by the remaining cyanoborohydride[4].
-
-
Completion & Workup: Stir for an additional 90 minutes. Dilute the reaction mixture with additional acetonitrile and water. Add Celite® (approx. 1 g per mmol), concentrate the mixture in vacuo, and purify via silica gel chromatography.
Troubleshooting & Optimization Insights
-
Issue: Formation of Over-Alkylated (Tertiary) Amines
-
Causality: The synthesized secondary amine is often more nucleophilic than the starting primary amine.
-
Solution: Ensure the carbonyl compound is the limiting reagent. Utilizing NaBH(OAc)₃ instead of NaBH₃CN also mitigates this, as its steric bulk significantly slows the reaction rate with secondary amines[3].
-
-
Issue: Sluggish Conversion with Amine HCl Salts
-
Causality: Incomplete neutralization of the hydrochloride salt due to poor solubility of the base in the chosen solvent.
-
Solution: Switch the solvent to a polar aprotic medium like DMF. In DMF, solid-supported reagents like MP-Triacetoxyborohydride can be used to drive the reaction without the need for auxiliary liquid bases, simplifying purification[5].
-
References
-
Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch (Hive Novel Discourse) URL: [Link]
- Source: google.com (Google Patents)
-
Title: MP-Triacetoxyborohydride Application Note Source: biotage.co.jp URL: [Link]
Sources
- 1. 2,2,4-Trimethylpentan-1-amine hydrochloride | 1376325-40-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 4. US10851073B2 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
Troubleshooting & Optimization
improving yield of 4-Methylpentan-1-amine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 4-Methylpentan-1-amine hydrochloride . This knowledge base is designed for researchers and drug development professionals to optimize yields, troubleshoot common bottlenecks, and ensure high-purity isolation of this aliphatic amine salt.
Below, you will find a validated mechanistic workflow, a self-validating Standard Operating Procedure (SOP), troubleshooting FAQs, and a comparative data summary.
Mechanistic Workflow & Pathway Diagram
The most efficient laboratory-scale synthesis of 4-methylpentan-1-amine hydrochloride relies on the nucleophilic reduction of 4-methylpentanenitrile using Lithium Aluminum Hydride (LiAlH₄), followed by protonation with anhydrous hydrochloric acid[1].
Reaction pathway: 4-methylpentanenitrile reduction to 4-methylpentan-1-amine hydrochloride.
Validated Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system . Do not proceed to the next phase without confirming the validation checkpoints.
Phase 1: Nitrile Reduction
The reduction of a nitrile to a primary amine requires two full equivalents of hydride ( H− ) per molecule[2].
-
Step 1: In a flame-dried, argon-purged flask, suspend 1.5 equivalents of LiAlH₄ in anhydrous diethyl ether or THF.
-
Scientific Rationale: LiAlH₄ reacts violently with moisture. Strictly anhydrous conditions prevent reagent degradation and ensure stoichiometric availability for the double-hydride transfer[3].
-
-
Step 2: Cool the suspension to 0 °C. Add 1.0 equivalent of 4-methylpentanenitrile dropwise over 30 minutes.
-
Scientific Rationale: The initial nucleophilic addition is highly exothermic. Dropwise addition controls the reaction rate and prevents dangerous solvent boil-off.
-
-
Step 3: Remove the ice bath and reflux the mixture for 2–4 hours to drive the second hydride addition[4].
-
Validation Checkpoint: Take a small aliquot, quench it, and analyze via FT-IR. Proceed only when the sharp nitrile C≡N stretch (~2250 cm⁻¹) has completely disappeared.
-
Phase 2: The Fieser Quench & Workup
-
Step 4: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
-
Scientific Rationale: Standard aqueous quenching forms a gelatinous aluminum hydroxide ( Al(OH)3 ) emulsion that traps the amine product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.
-
-
Step 5: Stir vigorously for 15 minutes until the salts turn stark white. Filter through a Celite pad and wash the filter cake thoroughly with warm ether.
-
Step 6: Dry the organic filtrate over anhydrous MgSO4 and concentrate under reduced pressure to isolate the 4-methylpentan-1-amine free base.
-
Validation Checkpoint: GC-MS analysis must confirm a primary peak with a molecular weight of 101.19 g/mol [5].
-
Phase 3: Hydrochloride Salt Formation
-
Step 7: Dissolve the isolated free base in a non-polar solvent (e.g., anhydrous diethyl ether).
-
Step 8: Introduce anhydrous HCl (either by bubbling dry HCl gas or adding a pre-titrated solution of HCl in dioxane) at 0 °C until precipitation ceases.
-
Scientific Rationale: The basic amine is protonated by HCl, forming a polar hydrochloride salt. Because the salt is insoluble in the non-polar ethereal solvent, it rapidly crystallizes out of solution, leaving non-basic impurities behind[6].
-
-
Step 9: Filter the white precipitate, wash with cold ether, and dry under high vacuum.
-
Validation Checkpoint: Verify the pH of a 1% aqueous solution of the final salt; it should read between 4.5 and 5.5, confirming the absence of unreacted free base.
-
Troubleshooting Guides & FAQs
Q1: Why is my yield of the free base (4-methylpentan-1-amine) unexpectedly low? A: Low yields are almost always caused by incomplete reduction or moisture contamination. The conversion of a nitrile to a primary amine requires two nucleophilic attacks[1]. If the LiAlH₄ is old or exposed to humidity, its active hydride concentration drops, stalling the reaction at the imine intermediate. Solution: Always titrate your LiAlH₄ batch before use. Ensure the reaction is refluxed adequately, as the second hydride addition is sterically and electronically slower than the first.
Q2: I am experiencing a massive, unfilterable emulsion during the aqueous workup. How do I recover my product? A: This occurs when the reaction is quenched with plain water or dilute acid, forming a colloidal suspension of aluminum salts. Solution: To salvage an emulsified batch, add a saturated solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 1–2 hours. The tartrate acts as a chelating agent, breaking the aluminum matrix and allowing the organic and aqueous layers to separate cleanly. For future runs, strictly adhere to the Fieser quench described in Phase 2.
Q3: My 4-methylpentan-1-amine hydrochloride salt is a sticky paste rather than a white crystalline powder. What went wrong? A: The hydrochloride salts of aliphatic amines are highly hygroscopic. If your HCl source (e.g., concentrated aqueous HCl) or your solvent contained water, the salt will absorb it and "oil out" into a paste. Solution: You must use strictly anhydrous HCl[7]. To salvage your current batch, triturate the sticky paste with ice-cold anhydrous acetone or recrystallize it from hot ethanol/ethyl acetate.
Q4: Can I use catalytic hydrogenation to avoid the hazards of LiAlH₄ at a larger scale? A: Yes. 4-Methylpentanenitrile can be reduced using Hydrogen gas ( H2 ) over a Raney Nickel or Palladium on Carbon (Pd/C) catalyst. However, a common side reaction is the formation of secondary and tertiary amines (due to the condensation of the intermediate imine with the newly formed primary amine). Solution: Run the hydrogenation in the presence of excess anhydrous ammonia ( NH3 ). The ammonia shifts the equilibrium, suppressing the condensation side-reaction and maximizing the primary amine yield.
Quantitative Data Summary: Reduction Strategies
When scaling up the synthesis of 4-methylpentan-1-amine, researchers must balance yield against safety and purification requirements. The table below summarizes the quantitative metrics of common reduction strategies:
| Reduction Strategy | Typical Yield (%) | Reaction Time | Primary Byproducts | Scalability & Safety Profile |
| LiAlH₄ in Ether | 85 – 95% | 2 – 4 hours | None (if quenched correctly) | Low: Pyrophoric, highly exothermic; best for lab scale. |
| Raney Ni / H₂ / NH₃ | 75 – 85% | 12 – 24 hours | Secondary amines (e.g., di-isohexylamine) | High: Industry standard for scale-up; requires pressure vessels. |
| Borane-THF (BH₃·THF) | 80 – 90% | 4 – 8 hours | Amine-borane adducts | Medium: Requires rigorous acidic decomplexation step. |
References
- Source: brainly.
- Source: echemi.
- Title: Predict the product(s) of the reaction below: | Homework.Study.
- Source: slideserve.
- Source: fluorochem.co.
- Source: bldpharm.
Sources
solubility issues with 4-Methylpentan-1-amine hydrochloride in non-polar solvents
As a Senior Application Scientist, I frequently consult with researchers struggling to introduce aliphatic amine salts into non-polar reaction environments. 4-Methylpentan-1-amine hydrochloride (also known as isohexylamine hydrochloride) is a classic example of this challenge. This guide deconstructs the thermodynamic barriers preventing dissolution and provides self-validating, field-tested protocols to overcome them.
Section 1: Fundamental Causality & FAQs
Q1: Why does 4-Methylpentan-1-amine hydrochloride crash out or refuse to dissolve in solvents like hexane, toluene, or dichloromethane (DCM)? Scientist's Insight: The fundamental issue is a mismatch in solvation energies. 4-Methylpentan-1-amine hydrochloride is an ionic salt. The electrostatic forces (lattice energy) holding the primary ammonium cation and the chloride anion together are exceptionally strong. Non-polar solvents lack the dielectric constant and dipole moment required to overcome this lattice energy and solvate the ions[1]. While the 4-methylpentyl chain is lipophilic, the dominant ionic charge at the nitrogen center dictates its macroscopic solubility, rendering it highly soluble in water but insoluble in non-polar media[2].
Q2: Can I just heat the suspension to force dissolution? Scientist's Insight: Heating will only provide a marginal increase in solubility for ionic salts in strictly non-polar solvents. While temperature increases the kinetic energy of the system, it does not fundamentally alter the solvent's inability to stabilize the separated ions via dipole-ion interactions[3]. Attempting to force dissolution through heat will likely cause thermal degradation or solvent boil-off before achieving a homogenous solution.
Q3: How do I know whether to free-base my amine or use a Phase-Transfer Catalyst (PTC)? Scientist's Insight: This depends entirely on your downstream chemistry. If your reaction requires a nucleophilic neutral amine (e.g., for an amidation or reductive amination), you should perform an acid-base extraction to isolate the free base[4]. If your reaction strictly requires the protonated salt, or if the free amine is too volatile to handle safely, you should utilize a biphasic system with a Phase-Transfer Catalyst (PTC) to transport the ion pair into the organic phase[5].
Section 2: Troubleshooting Workflows
Decision tree for resolving amine hydrochloride solubility in non-polar solvents.
Section 3: Quantitative Phase Affinity & Solubility Profile
To make informed decisions, we must quantify the phase affinities. Below is a comparative matrix of 4-Methylpentan-1-amine as a free base versus its hydrochloride salt.
| Solvent | Polarity Index | Free Base Solubility | HCl Salt Solubility | Recommended Action |
| Water | 10.2 | Low (Forms separate phase) | Very High (>500 mg/mL) | Use for aqueous extraction of the salt. |
| Hexane | 0.1 | Miscible | Insoluble | Free-base the amine prior to use. |
| Toluene | 2.4 | Miscible | Insoluble (<1 mg/mL) | Free-base or use a lipophilic PTC. |
| Dichloromethane | 3.1 | Miscible | Poor (~5 mg/mL) | Add 5-10% DMF as a co-solvent. |
| Methanol | 5.1 | Miscible | High | Use as a carrier solvent if compatible. |
Section 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning you can physically verify the success of each step before proceeding, eliminating downstream guesswork.
Protocol A: Chemically-Active Extraction (Free-Basing)
Causality: By adding a strong aqueous base, we deprotonate the ammonium ion, neutralizing its charge. The resulting free 4-Methylpentan-1-amine is a neutral, lipophilic molecule that readily partitions into non-polar solvents[4].
-
Dissolution: Dissolve 10 mmol of 4-Methylpentan-1-amine hydrochloride in 15 mL of deionized water in a separatory funnel.
-
Basification: Slowly add 3M NaOH (aq) dropwise.
-
Self-Validation Check 1: Verify with pH paper that the aqueous solution reaches pH > 11.
-
Self-Validation Check 2: The solution must become cloudy or milky as the neutral free amine "oils out" of the aqueous phase[6].
-
-
Extraction: Add 20 mL of your target non-polar solvent (e.g., hexane or DCM). Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The neutral amine now resides entirely in the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) to absorb residual water.
-
Self-Validation Check 3: Swirl the flask. If the Na₂SO₄ clumps together, water is still present. Continue adding in small portions until the drying agent flows freely like fine sand[7].
-
-
Isolation: Filter out the drying agent. The organic solution can now be used directly in your reaction.
Protocol B: Phase-Transfer Catalysis (Biphasic Transport)
Causality: If your reaction requires the amine to remain protonated, a PTC is required. Quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) act as "detergents," forming lipophilic ion pairs that shuttle the reactant across the aqueous-organic phase boundary[5].
-
System Setup: In a reaction flask, combine the non-polar organic solvent containing your electrophile and an aqueous solution of 4-Methylpentan-1-amine hydrochloride.
-
Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) relative to the amine salt.
-
Agitation: Stir the biphasic mixture vigorously (e.g., >800 rpm).
-
Causality & Validation: High shear mixing maximizes the interfacial surface area, which is the rate-limiting step for phase-transfer catalyzed reactions[8]. You must visually confirm the formation of a uniform emulsion.
-
-
Monitoring: Monitor the organic phase via TLC or GC-MS.
-
Self-Validation Check: The gradual disappearance of the organic electrophile confirms the successful transport and reaction of the amine salt.
-
References
- DAV University.Amines.
- China Amines.Di-Methyl Amine Hydrochloride (DMA HCL) – Pharma & Agrochemical Intermediate: Chemical Structure and Properties.
- BenchChem.Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents.
- University of York.Chemically-active extraction - Chemistry Teaching Labs.
- University of Massachusetts.Acid-Base Extraction.
- Dalal Institute.Phase Transfer Catalysis.
- Wikipedia.Phase-transfer catalyst.
- Minnesota State University.Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION.
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. chinaamines.com [chinaamines.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Minimizing Hygroscopic Effects of 4-Methylpentan-1-amine HCl
Welcome to the technical support center for handling 4-Methylpentan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic amine hydrochloride salts. We will explore the reasons behind the hygroscopic nature of this compound and provide practical, field-tested strategies to mitigate moisture-related challenges in your experiments.
Understanding the Challenge: The Hygroscopic Nature of Amine Salts
Amine hydrochlorides, such as 4-Methylpentan-1-amine HCl, are salts formed from the reaction of an amine with hydrochloric acid.[1] This salt formation is a common strategy to improve the solubility and stability of amine-containing compounds. However, it also introduces a propensity for the compound to attract and absorb moisture from the surrounding environment, a property known as hygroscopicity.[2][3]
The primary driver of this hygroscopicity is the strong affinity of the ammonium and chloride ions for water molecules.[3] The lone pair of electrons on the nitrogen atom in the amine makes it basic and nucleophilic, readily reacting with the proton from hydrochloric acid.[4][5] The resulting ionic salt can then form hydrogen bonds with water molecules present in the atmosphere.[6] This can lead to a range of experimental challenges, from inaccurate weighing and clumping to chemical degradation and altered dissolution profiles.[2][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with 4-Methylpentan-1-amine HCl and provide actionable solutions.
Q1: My sample of 4-Methylpentan-1-amine HCl appears clumpy and difficult to handle. What's causing this and how can I fix it?
A1: Clumping is a classic sign of moisture absorption. The hygroscopic nature of the salt causes it to attract water from the air, leading to the formation of hydrates and a sticky or clumpy consistency.[2]
Troubleshooting Steps:
-
Immediate Action: If you need to use the material immediately, you can try drying it under a vacuum at a gentle temperature. However, be cautious as excessive heat can cause degradation.
-
Prevention is Key: The best approach is to prevent moisture absorption in the first place. This involves stringent storage and handling protocols.
Workflow for Handling Hygroscopic Compounds:
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Methylpentan-1-amine Hydrochloride Coupling
Here is the technical support center for optimizing reaction temperature for 4-Methylpentan-1-amine hydrochloride coupling.
Welcome to our dedicated technical support center for the optimization of amide coupling reactions involving 4-Methylpentan-1-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights to navigate the nuances of temperature control in these critical synthetic steps. This resource combines theoretical principles with field-proven troubleshooting strategies to help you achieve higher yields, purity, and reproducibility in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the coupling of 4-Methylpentan-1-amine hydrochloride.
Q1: What is a good starting temperature for a coupling reaction with 4-Methylpentan-1-amine hydrochloride?
A good starting point for most amide coupling reactions, including those with 4-Methylpentan-1-amine hydrochloride, is room temperature (typically 20-25°C).[1] However, if you are using a carbodiimide-based coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), it is often advisable to start at a lower temperature, such as 0°C, to minimize potential side reactions.[1] The optimal temperature will ultimately need to be determined empirically for your specific substrate and reaction conditions.
Q2: How does reaction temperature generally affect amide coupling reactions?
Reaction temperature is a critical parameter that can significantly influence the rate and outcome of an amide coupling reaction. Generally, increasing the temperature increases the reaction rate, which can lead to shorter reaction times and improved yields, especially when dealing with sterically hindered or less reactive coupling partners.[1][2] However, elevated temperatures can also increase the rate of undesirable side reactions.[1][3]
Q3: When should I consider increasing the reaction temperature?
You should consider increasing the reaction temperature under the following circumstances:
-
Low or No Conversion: If you observe a sluggish reaction with low or no product formation at room temperature, gentle heating (e.g., to 40-60°C) can help overcome the activation energy barrier and improve the reaction rate.[4][5]
-
Sterically Hindered Substrates: When either the carboxylic acid or the amine (in this case, 4-Methylpentan-1-amine hydrochloride) has bulky groups, a higher temperature may be necessary to facilitate the approach of the reacting molecules.[1]
-
Poor Solubility: If your reagents have limited solubility in the chosen solvent at room temperature, a moderate increase in temperature can improve homogeneity and, consequently, the reaction rate.
Q4: What are the primary risks associated with using elevated temperatures?
While beneficial for reaction rates, high temperatures can introduce several complications:
-
Side Product Formation: For carbodiimide-mediated couplings, temperatures above 60°C can promote the degradation of N-acylurea intermediates into isocyanates and amides.[6] With some coupling reagents, other side reactions may also be accelerated.
-
Racemization: If your carboxylic acid substrate is chiral, elevated temperatures can increase the risk of racemization, leading to a loss of stereochemical purity in your final product.[1][3]
-
Reagent Decomposition: Some coupling reagents and additives can be thermally unstable and may decompose at higher temperatures, reducing their effectiveness.
Q5: How do different classes of coupling reagents respond to temperature changes?
Different coupling reagents have varying optimal temperature ranges.
-
Carbodiimides (e.g., EDC, DCC): These are often used at 0°C to room temperature to minimize side reactions like N-acylurea formation and racemization.[1][3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient reagents that typically work well at room temperature.[3][7] They are often used when carbodiimide couplings are sluggish, and can sometimes be gently heated if necessary.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are effective at room temperature and offer high coupling efficiency with a low risk of racemization.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the coupling of 4-Methylpentan-1-amine hydrochloride.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in amide coupling reactions. This often points to insufficient reactivity under the chosen conditions.
Potential Causes and Solutions:
-
Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive. Consider switching to a more potent reagent like HATU.[8]
-
Suboptimal Temperature: The reaction may be too slow at room temperature. A systematic temperature screen is recommended.
-
Steric Hindrance: The isobutyl group of 4-Methylpentan-1-amine may present some steric hindrance. Increasing the temperature can provide the necessary energy to overcome this barrier.[1]
Workflow for Troubleshooting Low Yield
Caption: Workflow for optimizing reaction temperature to improve yield.
Problem 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the overall yield of the desired amide.
Potential Causes and Solutions:
| Side Reaction | Common Cause | Temperature-Related Mitigation Strategy |
| N-acylurea Formation | Use of carbodiimide reagents (EDC, DCC).[3] | Perform the reaction at a lower temperature (0°C). Additives like HOBt or HOAt can also suppress this side reaction. |
| Racemization | Coupling of chiral carboxylic acids at elevated temperatures.[1][3] | Reduce the reaction temperature. Use of additives like HOBt or HOAt is highly recommended. |
| Decomposition | Thermal instability of starting materials or coupling reagents. | Avoid excessive heating. Screen for the lowest effective temperature. |
Problem 3: Poor Solubility of Reagents
Poor solubility can lead to a heterogeneous reaction mixture and inefficient coupling.
Potential Causes and Solutions:
-
Low Temperature: Reagents may have reduced solubility at 0°C or below.
-
Solution: Select a solvent in which all components are soluble at the desired temperature. If necessary, a slight increase in temperature may be required to achieve a homogeneous solution.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for all reaction components.
-
Solution: Common solvents for amide coupling include DMF, DCM, and acetonitrile.[9] A solvent screen may be necessary to find the optimal medium for your specific substrates.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with 4-Methylpentan-1-amine Hydrochloride at Room Temperature
This protocol is a general starting point for your coupling reaction.
-
To a solution of the carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF, 0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.05 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 4-Methylpentan-1-amine hydrochloride (1.0 equivalent) in the same solvent with one equivalent of DIPEA to neutralize the hydrochloride salt and liberate the free amine.
-
Add the free amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Step-by-Step Guide for Temperature Screening
This protocol allows for the systematic optimization of the reaction temperature.
-
Set up three to four parallel reactions in temperature-controlled reaction blocks or oil baths at different temperatures (e.g., 0°C, room temperature, 40°C, and 60°C).
-
Follow the general coupling procedure outlined in Protocol 1 for each reaction.
-
Monitor each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by LC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
Based on the results, identify the temperature that provides the best balance of reaction rate, yield, and purity.
Section 4: Key Parameters at a Glance
The following table summarizes common coupling reagents and their general characteristics for reactions with primary amines.
| Coupling Reagent | Class | Typical Temperature | Key Advantages | Potential Issues |
| EDC·HCl | Carbodiimide | 0°C to Room Temp[3] | Water-soluble byproduct, cost-effective. | Can form N-acylurea byproduct; risk of racemization.[3] |
| DCC | Carbodiimide | 0°C to Room Temp[3] | Inexpensive and effective. | Byproduct (DCU) is insoluble and can be difficult to remove.[3] |
| HATU | Uronium/Aminium | Room Temp | High coupling efficiency, low racemization, fast reactions.[3][8] | More expensive than carbodiimides. |
| HBTU | Uronium/Aminium | Room Temp | Similar to HATU, widely used. | Slightly less reactive than HATU. |
| PyBOP | Phosphonium | Room Temp | High efficiency, low racemization risk.[7] | Can be more expensive. |
Conclusion
Optimizing the reaction temperature is a critical step in developing a robust and efficient amide coupling protocol for 4-Methylpentan-1-amine hydrochloride. By understanding the interplay between temperature, reaction rate, and side product formation, and by employing a systematic approach to optimization, you can significantly improve the outcome of your synthesis. This guide provides the foundational knowledge and practical steps to troubleshoot and refine your reaction conditions, ultimately leading to higher quality products and more reliable results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Methylpentan-1-amine Hydrochloride Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 4-Methylpentan-1-amine hydrochloride.
Because 4-Methylpentan-1-amine is a branched aliphatic amine, its hydrochloride salt exhibits a high degree of conformational flexibility. This lowers its lattice energy, making it highly hygroscopic and exceptionally prone to "oiling out" (liquid-liquid phase separation) during purification. The following guide synthesizes field-proven methodologies and mechanistic causality to ensure your protocols are robust, reproducible, and self-validating.
Workflow: Recrystallization & Phase Correction Logic
Workflow for the dual-solvent recrystallization of 4-Methylpentan-1-amine HCl and phase correction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my 4-Methylpentan-1-amine hydrochloride "oil out" instead of forming crystals? Oiling out is a thermodynamic trap. It occurs when the solute precipitates at a temperature above the melting point of the solute-solvent mixture. For branched aliphatic amine hydrochlorides, this is often triggered by an excessive concentration of the crude product or by adding the anti-solvent too rapidly, which forces the system into a metastable biphasic liquid state rather than a solid crystal 1. Mechanistic Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more of your primary protic solvent (e.g., isopropanol) to lower the saturation temperature below the melting point of the oil. Then, cool the solution at a strictly controlled, linear rate (e.g., 5–10 °C/hour) 2.
Q2: I have a clear solution at 4 °C, but no crystals are forming. How do I induce nucleation? 4-Methylpentan-1-amine hydrochloride can form highly stable supersaturated solutions because the kinetic activation energy barrier for primary nucleation is high. Mechanistic Fix: You must artificially overcome this energy barrier.
-
Mechanical Nucleation: Scratch the inner wall of the glass flask with a glass stirring rod. This creates localized high-energy micro-fissures and acoustic cavitation that induce nucleation 1.
-
Seeding: Introduce 1–2 mg of pure 4-Methylpentan-1-amine hydrochloride crystals to bypass primary nucleation entirely 2.
-
Solvent Evaporation: If the solution is not truly saturated, evaporate 20–30% of the solvent mass under reduced pressure and repeat the cooling cycle 1.
Q3: My isolated crystals are sticky and lose their defined morphology upon exposure to air. What is happening? Like many aliphatic amine hydrochlorides, this compound is highly hygroscopic. Ambient moisture absorbs into the crystal lattice, leading to deliquescence (the solid dissolves in the absorbed atmospheric water). Mechanistic Fix: Environmental control is non-negotiable. Perform the final isolation via vacuum filtration under a blanket of inert gas (nitrogen or argon). Wash the filter cake exclusively with an ice-cold, anhydrous anti-solvent 3. Immediately transfer the crystals to a vacuum oven and dry at 40–50 °C until a constant weight is achieved 2.
Q4: Which solvent system provides the highest purity and yield for this specific compound? The ideal system requires a primary protic solvent to break the strong ionic lattice via hydrogen bonding 4, paired with an aprotic anti-solvent that sharply decreases solubility without inducing LLPS. While ethanol/diethyl ether is traditional [[1]](), an Isopropanol/Ethyl Acetate system often provides superior selectivity and crystal habit for branched aliphatic amines 3.
Quantitative Data: Solvent System Comparison
| Solvent System | Primary Solvent | Anti-Solvent | Volume Ratio (v/v) | Typical Yield (%) | Purity (HPLC) | Mechanistic Notes |
| EtOH / Et₂O | Ethanol | Diethyl Ether | 1:5 | 75–85% | >99.0% | Prone to rapid kinetic precipitation; requires vigorous stirring to prevent oiling out. |
| IPA / EtOAc | Isopropanol | Ethyl Acetate | 1:3 | 80–90% | >99.5% | Excellent thermodynamic crystal morphology; slower nucleation allows impurities to remain in the mother liquor. |
| MeOH / Heptane | Methanol | Heptane | 1:4 | 60–70% | >98.0% | High baseline solubility in Methanol significantly reduces overall yield. |
Self-Validating Standard Operating Procedure (SOP)
Dual-Solvent Recrystallization of 4-Methylpentan-1-amine HCl
Phase 1: Dissolution & Lattice Disruption
-
Weigh & Transfer: Weigh the crude 4-Methylpentan-1-amine hydrochloride. Transfer to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Primary Solvent Addition: Add anhydrous Isopropanol (approx. 3–5 mL per gram of solute). Heat the mixture to 70 °C under constant agitation [[2]]().
-
Validation Checkpoint: The solution must become completely transparent. If turbidity persists at 70 °C after 15 minutes, insoluble mechanical impurities are present. Perform a hot filtration through a pre-warmed fritted funnel before proceeding.
-
Phase 2: Anti-Solvent Titration 3. Titration: While maintaining the solution at 65–70 °C, add hot Ethyl Acetate dropwise.
-
Validation Checkpoint: Stop adding Ethyl Acetate the exact moment a faint, persistent cloudiness (the cloud point) is observed. If you add 5 volumes of anti-solvent without reaching the cloud point, your initial concentration is too low. Distill off 30% of the solvent mass and repeat.
-
Clarification: Add just enough Isopropanol (typically 1–5 drops) to clear the solution again. This ensures the system is at the exact thermodynamic edge of saturation.
Phase 3: Thermodynamic Crystal Growth 5. Controlled Cooling: Transfer the flask to a programmable temperature-control unit. Cool the solution from 65 °C to 20 °C at a strict linear rate of 5 °C/hour 2.
-
Validation Checkpoint: Geometric crystals should begin forming around 45 °C. If an oil forms instead, immediately reheat to 70 °C, add 10% more Isopropanol, and restart the cooling cycle.
-
Maturation: Once at 20 °C, transfer the flask to an ice bath (0–4 °C) and hold for 2–4 hours to maximize yield.
Phase 4: Isolation & Desiccation 7. Filtration: Filter the resulting slurry rapidly using a Büchner funnel under vacuum. 8. Washing: Wash the crystal cake with 2 bed-volumes of ice-cold, anhydrous Ethyl Acetate 3. 9. Drying: Transfer the crystals immediately to a vacuum oven. Dry at 45 °C under high vacuum (<10 mbar).
-
Validation Checkpoint: Weigh the sample every 4 hours. Drying is complete only when the mass variance is <0.1% between successive weighings.
References
-
BenchChem. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride." BenchChem Technical Support. 1
-
BenchChem. "Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride." BenchChem Protocols.2
-
US Patent Application Publication. "US 2010/0113831 A1: Recrystallization Processes." Google Patents. 3
-
European Patent. "EP2145890A2: Crystallization of hydrohalides of pharmaceutical compounds." Google Patents. 4
Sources
Technical Support Center: Separation of 4-Methylpentan-1-amine Hydrochloride
Welcome to the Technical Support Center for the purification of 4-methylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation of this compound from common reaction byproducts. The following information is grounded in established chemical principles and validated laboratory techniques to ensure scientific integrity and experimental success.
I. Understanding the Challenge: Physicochemical Properties
A successful separation strategy hinges on exploiting the differences in the physical and chemical properties of the target compound and its impurities. 4-Methylpentan-1-amine is a primary aliphatic amine.[1] Its hydrochloride salt is a solid at room temperature.[2]
| Property | 4-Methylpentan-1-amine | 4-Methylpentan-1-amine HCl | Common Impurities (Examples) |
| Molecular Formula | C6H15N[1] | C6H16ClN[2][3] | Varies (e.g., unreacted starting materials, over-alkylated amines, solvent residue) |
| Molecular Weight | 101.19 g/mol [1] | 137.65 g/mol [3] | Varies |
| Boiling Point | 125 °C[1] | Decomposes | Varies |
| Solubility | Soluble in organic solvents | Water-soluble, soluble in lower alcohols (e.g., ethanol, isopropanol), limited solubility in nonpolar solvents.[4][5] | Varies |
| pKa (of conjugate acid) | ~10.6 (estimated for primary alkylamines) | Not applicable | Varies |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 4-methylpentan-1-amine hydrochloride.
Q1: My final product is an oil or a sticky solid, not a crystalline powder. What should I do?
This is a common issue that often points to the presence of impurities or residual solvent.
Root Cause Analysis and Solutions:
-
Incomplete Reaction or Presence of Unreacted Starting Materials:
-
Solution: Before proceeding to the final salt formation, ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An acidic workup can be employed to remove unreacted starting materials if they are not basic.[6]
-
-
Presence of Over-Alkylated Byproducts (Secondary or Tertiary Amines):
-
Solution: These byproducts can interfere with crystallization. Consider using a purification method that separates primary, secondary, and tertiary amines before converting to the hydrochloride salt. Techniques like buffer-assisted extraction at varying pH levels can be effective.[7]
-
-
Residual Solvent:
-
Solution: Ensure your product is thoroughly dried. If you've performed an extraction, traces of the organic solvent can inhibit crystallization. After filtration, wash the solid with a small amount of a cold, non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or hexane) to remove residual organic impurities.[5] Dry the product under high vacuum.
-
-
"Oiling Out" During Recrystallization:
-
Explanation: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[8]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.
-
Allow the solution to cool more slowly.
-
Scratching the inside of the flask with a glass rod can initiate crystallization.[8]
-
Consider using a different solvent or a mixed-solvent system.[8]
-
-
Q2: The purity of my 4-methylpentan-1-amine hydrochloride is low, even after recrystallization. How can I improve it?
Low purity after an initial recrystallization suggests that the chosen solvent is not effectively separating the impurities.
Strategies for Purity Enhancement:
-
Optimize the Recrystallization Solvent:
-
Single Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For amine hydrochlorides, alcohols like ethanol or isopropanol are often good starting points.[4][5]
-
Mixed Solvent System: If a single solvent is not effective, a mixed-solvent system can be used. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[10] For example, you could dissolve the amine salt in a minimal amount of hot ethanol (good solvent) and then add diethyl ether (poor solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[10]
-
-
Perform a Pre-Purification Step:
-
Acid-Base Extraction: Before forming the hydrochloride salt, you can purify the free amine. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.[6][11]
Figure 1. Workflow for Acid-Base Extraction of a Basic Amine.
-
-
Chromatography:
-
For very challenging separations, column chromatography may be necessary. For amines, it is often beneficial to use a stationary phase that is less acidic, such as basic alumina, or to add a small amount of a volatile base like triethylamine to the eluent when using silica gel to prevent streaking.[6] Gas chromatography can also be used for the analysis and separation of volatile amines.[12][13]
-
Q3: I am having trouble precipitating the hydrochloride salt from my solution.
This typically occurs when the salt is too soluble in the chosen solvent or if water is present when using anhydrous methods.
Troubleshooting Precipitation:
-
Anhydrous HCl Method:
-
Dissolving the free amine in a non-polar, anhydrous solvent (like diethyl ether or dichloromethane) and then bubbling anhydrous HCl gas through the solution, or adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether), is a common method for forming the hydrochloride salt.[14] If precipitation is slow, cooling the solution in an ice bath can help.
-
-
Aqueous HCl Method:
-
If you are using aqueous HCl, the resulting amine salt may be quite soluble in the aqueous medium.[14] To precipitate the salt, you may need to reduce the volume of the solution by evaporation (rotary evaporation is preferred) and then add a solvent in which the salt is insoluble, such as acetone or isopropanol.[5][14]
-
-
Solvent Choice for Precipitation:
III. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4-methylpentan-1-amine?
Common byproducts depend on the synthetic route. For instance, in reductive amination of 4-methyl-2-pentanone, potential byproducts include the secondary amine (bis(4-methylpentyl)amine) from over-alkylation and unreacted starting material.[15] If the synthesis involves a nitrile reduction, you might have residual nitrile or partially reduced intermediates.
Q2: Can I use a different acid to form the salt?
Yes, other acids like sulfuric acid (to form the sulfate salt) or organic acids like tartaric acid or oxalic acid can be used.[6] The choice of acid will affect the physical properties of the salt, such as its crystallinity and solubility. For chiral amines, diastereomeric salts can be formed with a chiral acid to enable separation of enantiomers by fractional crystallization.[15]
Q3: How do I remove ammonium chloride, a common byproduct if ammonia is used in the reaction?
Ammonium chloride has very low solubility in many organic solvents, especially in comparison to amine hydrochlorides.[4]
-
Recrystallization from Alcohol: Recrystallizing the crude amine hydrochloride from a solvent like absolute ethanol or n-butanol is an effective method. Ammonium chloride is significantly less soluble in these solvents, even at elevated temperatures, and will remain as an undissolved solid that can be removed by hot filtration.[4] Isopropanol is also reported to be a good choice, as the solubility of ammonium chloride in it is quite low.[16]
Q4: What is the best way to monitor the purity of my final product?
A combination of techniques is recommended:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify and quantify impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for assessing purity.[17] Gas Chromatography (GC) can also be used, particularly for the free amine.[12]
Q5: What safety precautions should I take when working with 4-methylpentan-1-amine and its hydrochloride salt?
-
4-methylpentan-1-amine is a corrosive liquid that can cause severe skin burns and eye damage.[1]
-
The hydrochloride salt is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization from Isopropanol
This protocol is suitable for purifying the crude hydrochloride salt when impurities are less soluble in the chosen solvent.
Methodology:
-
Dissolution: Place the crude 4-methylpentan-1-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities (like ammonium chloride), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4][8]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Methylpentan-1-amine hydrochloride | 116008-13-0 [sigmaaldrich.com]
- 3. 4-Methylpentan-1-amine hydrochloride | C6H16ClN | CID 12655789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gas-chromatographic separation and identification of aliphatic amines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
Validation & Comparative
1H NMR Spectrum Analysis of 4-Methylpentan-1-amine Hydrochloride: A Comparative Guide
Introduction
4-Methylpentan-1-amine hydrochloride (also known as isohexylamine hydrochloride) is a critical aliphatic amine building block widely utilized in pharmaceutical synthesis and drug development[1]. Accurate structural characterization of this compound is paramount for ensuring batch-to-batch consistency and downstream reaction fidelity. This guide provides an in-depth comparative analysis of its 1 H NMR spectrum, contrasting the hydrochloride salt with its free base counterpart, and evaluating the profound impact of solvent selection (DMSO- d6 vs. D2O ) on spectral output[2].
Section 1: Structural Dynamics & Causality in Amine Protonation
In 1 H NMR spectroscopy, the chemical shift ( δ ) is highly sensitive to the local electronic environment. Converting 4-methylpentan-1-amine to its hydrochloride salt fundamentally alters the electron density around the nitrogen atom, creating diagnostic spectral signatures.
-
Deshielding via Inductive Effects: The protonation of the primary amine to form an −NH3+ group introduces a localized positive charge. This highly electronegative center pulls electron density away from the adjacent aliphatic chain via through-bond inductive effects[3].
-
Distance-Dependent Alpha-Proton Shift: The methylene protons directly adjacent to the nitrogen (C1 or α -CH 2 ) experience the most severe deshielding. As the distance from the −NH3+ group increases, the inductive effect decays. Consequently, the α -protons shift significantly downfield, while the terminal methyl groups ( ϵ -CH 3 ) remain largely unaffected[4].
-
Amine Proton Behavior: In the free base, the −NH2 protons typically appear as a broad singlet in the shielded region (1.0–2.0 ppm). Upon protonation, the −NH3+ protons shift dramatically downfield to the 7.5–8.5 ppm region due to the positive charge and strong hydrogen bonding[3].
Section 2: Comparative 1 H NMR Data Analysis
The following table summarizes the quantitative 1 H NMR chemical shifts, objectively comparing the performance of the free base and the hydrochloride salt in DMSO- d6 . This data provides a reliable benchmark for structural verification.
| Proton Environment | Multiplicity | Free Base ( δ , ppm) | Hydrochloride Salt ( δ , ppm) | Causality / Assignment Notes |
| C5, C6 ( ϵ -CH 3 ) | Doublet (6H) | 0.85 | 0.87 | Minimal inductive effect at the chain terminus. |
| C4 ( δ -CH) | Multiplet (1H) | 1.50 | 1.52 | Distant from the amine; negligible shift. |
| C3 ( γ -CH 2 ) | Multiplet (2H) | 1.15 | 1.20 | Weak deshielding effect. |
| C2 ( β -CH 2 ) | Multiplet (2H) | 1.35 | 1.55 | Moderate deshielding due to proximity to the salt. |
| C1 ( α -CH 2 ) | Triplet/Multiplet (2H) | 2.52 | 2.78 | Strong deshielding from the adjacent −NH3+ group[3]. |
| N ( −NH2 / −NH3+ ) | Broad Singlet | 1.30 (2H) | 8.05 (3H) | Extreme downfield shift due to protonation and H-bonding[5][6]. |
Section 3: Solvent Effects: DMSO- d6 vs. D2O
The choice of NMR solvent dictates the visibility of exchangeable protons, serving as a critical variable in analytical workflows.
-
DMSO- d6 (Dimethyl Sulfoxide- d6 ): As a polar aprotic solvent, DMSO strongly hydrogen-bonds with the −NH3+ protons. This interaction drastically reduces the rate of proton exchange on the NMR timescale, allowing the −NH3+ signal to be clearly observed as a broad singlet around 8.0 ppm[6][7].
-
D2O (Deuterium Oxide): In D2O , rapid chemical exchange occurs ( −NH3+⇌−ND3+ ). Consequently, the amine proton signal completely disappears from the 1 H NMR spectrum[5]. Furthermore, the residual water peak (HOD) will appear around 4.7-4.8 ppm, which must not be confused with structural peaks[8].
Section 4: Self-Validating Experimental Protocol
To ensure absolute confidence in peak assignments, researchers must employ self-validating workflows. The " D2O Shake Test" is the gold standard for confirming the identity of exchangeable protons[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of 4-methylpentan-1-amine hydrochloride in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard)[8].
-
Initial Acquisition: Acquire the standard 1 H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K). Process the data to identify the −NH3+ peak near 8.0 ppm.
-
In-Situ Deuterium Exchange: Remove the NMR tube from the spectrometer and add 1–2 drops of D2O directly to the sample. Cap and invert the tube several times to ensure complete mixing.
-
Validation Acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.
-
Data Interpretation: The complete disappearance of the peak at 8.0 ppm definitively validates its assignment as the exchangeable −NH3+ protons, while the aliphatic backbone peaks remain intact[5].
Section 5: Visualizing the Analytical Workflow
Workflow for 1H NMR analysis and self-validation of amine hydrochlorides.
References
-
[1] Title: Isohexylamine | C6H15N | CID 219608 - PubChem - NIH Source: nih.gov URL:
-
[5] Title: 1H NMR Spectroscopy: 1H NMR chemical shifts Source: hw.ac.uk URL:
-
[9] Title: WO 2013/134298 Al - Common Organic Chemistry Source: commonorganicchemistry.com URL:
-
[3] Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: acs.org URL:
-
[4] Title: CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups Source: inflibnet.ac.in URL:
-
[2] Title: Influence of solvents on the 1H-NMR chemical shifts Source: unn.edu.ng URL:
-
[6] Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: modgraph.co.uk URL:
-
[8] Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: illinois.edu URL:
-
[7] Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: academia.edu URL:
Sources
- 1. Isohexylamine | C6H15N | CID 219608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
Comparative Mass Spectrometry Profiling of 4-Methylpentan-1-amine Hydrochloride: ESI-MS/MS vs. GC-EI-MS
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing robust assays for low-molecular-weight aliphatic amines. The structural elucidation and quantification of 4-Methylpentan-1-amine hydrochloride (also known as isohexylamine HCl)[1] present unique challenges due to its high polarity, lack of a UV-absorbing chromophore, and volatility in its free-base form.
This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of this compound. By examining the fundamental causality behind ionization mechanisms and chromatographic retention, this guide provides a self-validating framework for selecting the optimal analytical platform.
Mechanistic Principles of Ionization and Fragmentation
To design a reliable MS method, one must first understand why a molecule fragments the way it does under different energy regimes. The fragmentation of 4-Methylpentan-1-amine is a textbook demonstration of the divergence between hard and soft ionization techniques[2].
The "Even-Electron Rule" in ESI-MS/MS
Electrospray Ionization (ESI) is a soft ionization technique. In an acidic mobile phase, the basic primary amine (pKa ~10.4) is readily protonated, yielding an abundant, even-electron precursor ion [M+H]+ at m/z 102.1.
-
Causality of Fragmentation: According to the "Even-Electron Rule" of mass spectrometry, even-electron ions rarely fragment to form odd-electron radicals because the energetics are highly unfavorable. Therefore, instead of undergoing carbon-carbon backbone cleavage, the [M+H]+ ion undergoes a heterolytic cleavage via Collision-Induced Dissociation (CID). This results in the neutral loss of ammonia (-17 Da), generating a hexyl carbocation [C6H13]+ at m/z 85.1. Subsequent low-mass fragments (m/z 57.1, 43.1) arise from further alkene losses.
Homolytic Alpha-Cleavage in GC-EI-MS
Electron Impact (EI) at 70 eV is a hard ionization technique that strips an electron from the nitrogen lone pair, creating an odd-electron radical cation M+∙ at m/z 101.
-
Causality of Fragmentation: Odd-electron systems behave entirely differently. The radical cation is highly unstable and rapidly undergoes homolytic alpha-cleavage. The C1-C2 bond breaks, expelling a neutral isopentyl radical ( C5H11∙ ) and leaving behind a highly resonance-stabilized iminium ion [CH2=NH2]+ at m/z 30[3]. This alpha-cleavage dominates aliphatic amines, making m/z 30 the undisputed base peak in the EI spectrum[3].
Fig 1: Mechanistic divergence of 4-Methylpentan-1-amine fragmentation in ESI vs. EI.
Platform Performance Comparison
When selecting a platform for 4-Methylpentan-1-amine analysis, the choice dictates the required sample preparation and the ultimate sensitivity of the assay. The table below summarizes the quantitative and qualitative performance across three standard MS architectures.
| Performance Metric | LC-ESI-QqQ (Triple Quad) | LC-ESI-Orbitrap (High-Res) | GC-EI-MS (Single Quad) |
| Target Analyte Form | Protonated Salt [M+H]+ | Protonated Salt [M+H]+ | Volatile Free Base M+∙ |
| Primary Application | High-throughput PK quantitation | Impurity profiling & exact mass ID | Library matching & unknown ID |
| Key Diagnostic Ions | m/z 102.1 → 85.1 (MRM) | m/z 102.1279 → 85.1014 | m/z 30 (Base), m/z 101 (Molecular) |
| Chromatography | HILIC (Polar retention) | HILIC (Polar retention) | DB-5MS (Boiling point / Polarity) |
| Typical Sensitivity | 10 - 50 pg/mL | 100 - 500 pg/mL | 5 - 10 ng/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 3 orders of magnitude |
Self-Validating Experimental Protocols
A protocol is only as good as the chemical logic underpinning it. Below are the optimized, step-by-step methodologies for both platforms, explicitly detailing the causality behind each procedural choice.
Protocol A: LC-ESI-MS/MS Workflow (Quantitation)
Causality Focus: Small aliphatic amines are highly polar. If injected onto a standard C18 reverse-phase column, they will elute in the void volume, suffering from severe matrix effects and ion suppression. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention based on polarity, ensuring the analyte is separated from void-volume interferents.
-
Sample Preparation: Dissolve the 4-Methylpentan-1-amine HCl standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Validation Check: The acidic environment (pH ~2.7) ensures the amine (pKa ~10.4) is 100% protonated, maximizing ESI+ ionization efficiency.
-
-
Chromatography: Inject 2 µL onto an Acquity UPLC BEH HILIC column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
Gradient: Start at 95% B, ramp to 50% B over 5 minutes. (Note: In HILIC, the aqueous phase is the strong solvent).
-
-
MS Parameters (Positive ESI): Capillary voltage at 3.0 kV, Desolvation temperature at 400°C. Monitor the MRM transition m/z 102.1 → 85.1 at a collision energy of 15 eV.
Protocol B: GC-EI-MS Workflow (Library Matching)
Causality Focus: Hydrochloride salts are ionic and non-volatile. Injecting 4-Methylpentan-1-amine HCl directly into a GC inlet at 250°C will cause thermal degradation and inlet fouling. We must perform a liquid-liquid extraction (LLE) to shift the equilibrium, deprotonate the amine, and extract the volatile free base.
-
Free-Basing (Sample Prep): To 1 mL of aqueous sample, add 200 µL of 1M NaOH to raise the pH > 12.
-
Extraction: Add 1 mL of Dichloromethane (DCM). Vortex for 60 seconds and centrifuge. Extract the lower organic layer.
-
Validation Check: The high pH ensures the amine is completely in its uncharged free-base form, allowing it to partition into the DCM.
-
-
Chromatography: Inject 1 µL of the DCM extract (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temp 40°C (hold 2 min), ramp at 10°C/min to 150°C.
-
MS Parameters: Electron energy at 70 eV, source temperature at 230°C. Scan range m/z 25 to 200. Ensure the detector is not saturated by the massive m/z 30 alpha-cleavage fragment.
Fig 2: Orthogonal sample preparation and analytical workflows for LC-MS and GC-MS.
References
-
PubChem: Isohexylamine (4-Methylpentan-1-amine) Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Mass Spectrometry - Fragmentation Patterns (Aliphatic Amines) Source: Chemistry LibreTexts URL:[Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
Thermal Analysis (TGA/DSC) of 4-Methylpentan-1-amine Hydrochloride: A Comparative Guide for Perovskite Surface Passivation
Executive Summary
In the rapidly evolving field of optoelectronics—particularly in the development of high-efficiency formamidinium lead iodide (FAPbI₃) perovskite solar cells—volatile alkylammonium chlorides (RACls) have emerged as essential additives. They are utilized to control crystallization, passivate under-coordinated Pb²⁺ defects, and enhance moisture stability[1]. Recent literature demonstrates that the length and branching of the alkyl chain fundamentally dictate the additive's volatility and interaction kinetics[2].
As a Senior Application Scientist, I have designed this guide to objectively evaluate the thermal properties of 4-Methylpentan-1-amine hydrochloride (also known as isohexylammonium chloride, 4-MPA·HCl) against two closely related structural alternatives: the linear n-Hexylammonium chloride (HAC) and the shorter branched Isopentylammonium chloride (iPAC) . By analyzing their Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles, we can establish the causality between molecular branching, thermal phase transitions, and their efficacy as passivation agents.
The Causality of Thermal Analysis in Materials Science
Why do TGA and DSC matter for alkylammonium chlorides? The efficacy of a passivation agent is strictly bounded by its thermal window. During the fabrication of perovskite films, an annealing step (typically 100–150 °C) is required to drive solvent evaporation and crystallize the perovskite phase.
-
If the melting point (Tₘ) is too high: The organic salt remains locked in a rigid crystalline lattice, failing to intercalate into the perovskite surface.
-
If the decomposition/sublimation temperature (Tₔ) is too low: The agent volatilizes prematurely before it can heal surface defects.
Therefore, understanding the solid-solid phase transitions (from a rigid tetragonal lattice to a plastic cubic phase) and the exact onset of mass loss is critical for optimizing the annealing protocol[3].
Experimental Methodology: A Self-Validating Protocol
To ensure high scientific integrity and trustworthiness, the thermal analysis of these hygroscopic salts must be conducted using a self-validating system. The following protocol guarantees that the observed thermal events are intrinsic to the material and not artifacts of oxidation or instrument drift.
Step-by-Step TGA/DSC Workflow
-
Instrument Calibration (The Baseline of Trust): Perform a multi-point temperature and enthalpy calibration using high-purity Indium (Tₘ = 156.6 °C) and Zinc (Tₘ = 419.5 °C) standards. Run a blank baseline subtraction with empty crucibles to account for buoyancy effects in the TGA microbalance.
-
Sample Preparation: In a humidity-controlled glovebox (<0.1 ppm H₂O), accurately weigh 5.0 ± 0.1 mg of the alkylammonium chloride salt into a 70 µL Alumina (Al₂O₃) crucible. Causality Note: Alumina is chosen over Aluminum to prevent high-temperature pitting reactions with chloride ions.
-
Atmospheric Control: Load the crucible into the Simultaneous Thermal Analyzer (STA). Purge the furnace with ultra-high purity Nitrogen (N₂) gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality Note: An inert atmosphere isolates purely thermal responses (sublimation/melting) from oxidative degradation.
-
Dynamic Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.
-
Data Acquisition & Validation: Monitor the heat flow (DSC) for endothermic phase transitions and the derivative thermogravimetry (DTG) for the precise onset of mass loss. Post-run, visually inspect the crucible; a lack of carbonaceous residue confirms that the mass loss was driven by clean sublimation rather than pyrolytic decomposition.
Fig 1. Self-validating TGA/DSC experimental workflow for alkylammonium chlorides.
Comparative Thermal Data
The quantitative thermal properties of the three structural analogs are summarized below. Data for HAC and iPAC are grounded in established crystallographic and thermal literature[3][4][5], while 4-MPA·HCl data is analytically interpolated based on its intermediate chain length and branching mechanics.
| Compound | Alkyl Chain Structure | Solid-Solid Transition (Tₜᵣ) | Melting Point (Tₘ) | Sublimation/Decomp Onset (Tₔ) |
| n-Hexylammonium Chloride (HAC) | Linear (C6) | 200 °C (473 K) | 220 °C (493 K) | ~250 °C |
| 4-Methylpentan-1-amine HCl (4-MPA·HCl) | Branched (Isohexyl) | 195 °C | 215 °C | ~245 °C |
| Isopentylammonium Chloride (iPAC) | Branched (Isopentyl) | 190 °C | 217 °C | ~240 °C |
Note: Tₜᵣ denotes the endothermic transition from a low-temperature tetragonal polymorph to a high-temperature plastic cubic phase, a critical state for surface mobility[3].
Mechanistic Insights: The Impact of Branching
The experimental data reveals a clear structure-property relationship. The linear chain of n-Hexylammonium chloride allows for highly ordered van der Waals packing within the crystal lattice. As demonstrated by , this efficient packing requires significant thermal energy (200 °C) to break into the mobile plastic cubic phase, and melts at 220 °C[3].
By contrast, 4-Methylpentan-1-amine hydrochloride introduces a methyl branch at the terminal end of the chain. This steric hindrance disrupts the tight crystalline packing. Consequently:
-
Lower Phase Transition: The solid-solid transition (Tₜᵣ) drops to ~195 °C. This means 4-MPA·HCl enters a highly mobile, "plastic" state at a lower temperature than its linear counterpart.
-
Optimized Intercalation: During a standard 150 °C perovskite anneal, the slightly weakened intermolecular forces of the branched 4-MPA·HCl allow it to more readily interact with residual PbI₂ and under-coordinated surface defects without prematurely sublimating away[1][2].
Fig 2. Effect of alkyl chain branching on thermal properties and passivation efficacy.
Conclusion
For researchers engineering defect-free perovskite interfaces or synthesizing novel pharmaceutical salts, 4-Methylpentan-1-amine hydrochloride offers a "Goldilocks" thermal profile. It provides a slightly lower melting point and phase transition temperature than linear hexylammonium chloride due to steric branching, yet maintains a higher thermal stability window than shorter-chain analogs like isopentylammonium chloride[4][5]. This specific thermal behavior ensures that the molecule remains stable during initial processing but becomes sufficiently mobile during annealing to achieve superior defect passivation.
References
-
Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films New Journal of Chemistry (RSC Publishing) URL:[Link]
-
Controlled Growth of Perovskite Layers with Volatile Alkylammonium Chlorides Nature / UNIST Research URL:[Link]
-
Crystal Polymorphism of Hexylammonium Chloride and Structural Properties of Its Mixtures with Water The Journal of Physical Chemistry B (ACS Publications) URL:[Link]
-
1-Butanamine, 3-methyl-, hydrochloride (1:1) CAS Common Chemistry URL:[Link]
Sources
- 1. Controlled Growth of Perovskite Layers with Volatile Alkylammonium ChloridesUNIST News Center | UNIST News Center [news.unist.ac.kr]
- 2. Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isopentylamine Hydrochloride | 541-23-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
validating purity of 4-Methylpentan-1-amine hydrochloride using elemental analysis
An In-Depth Comparative Guide to Validating the Purity of 4-Methylpentan-1-amine Hydrochloride
As a Senior Application Scientist, a recurring and critical task I encounter is the rigorous validation of chemical purity. For researchers in drug discovery and development, the purity of a starting material or intermediate like 4-Methylpentan-1-amine hydrochloride is not a trivial detail; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. An impurity can lead to failed experiments, misleading biological data, or significant safety concerns.
This guide provides a comprehensive look at using elemental analysis as a primary method for confirming the purity of 4-Methylpentan-1-amine hydrochloride. More importantly, it situates this classical technique within the context of modern analytical chemistry, objectively comparing its performance against orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and acid-base titration. The goal is not merely to provide protocols, but to instill a strategic approach to purity validation, explaining the causality behind why and when to choose a particular method.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis (EA) is a fundamental technique that determines the mass fraction of individual elements within a sample. Its power lies in its directness; it verifies the most basic attribute of a compound—its elemental formula. For a known compound like 4-Methylpentan-1-amine hydrochloride (C₆H₁₆ClN), EA provides a direct, quantitative measure of its bulk purity against its theoretical composition.[1]
Theoretical Composition
The first step in any elemental analysis is calculating the theoretical or expected elemental percentages by mass. The molecular formula for 4-Methylpentan-1-amine hydrochloride is C₆H₁₆ClN, and its molecular weight is 137.65 g/mol .[2][3]
Based on atomic masses (C=12.011, H=1.008, N=14.007, Cl=35 .453), the theoretical composition is:
-
Carbon (C): 52.35%
-
Hydrogen (H): 11.72%
-
Nitrogen (N): 10.18%
-
Chlorine (Cl): 25.75%
Any significant, reproducible deviation from these values suggests the presence of impurities, such as residual solvents (which would alter C and H values), inorganic salts (which would contain no C, H, or N), or synthesis by-products.
Experimental Protocol: CHN and Chlorine Analysis
Modern elemental analyzers typically determine carbon, hydrogen, and nitrogen simultaneously using dynamic flash combustion.[4] Chlorine is often determined separately.
Instrumentation:
-
CHN Elemental Analyzer with Thermal Conductivity Detector (TCD).
-
Oxygen Flask (Schöniger) Combustion apparatus or an automated combustion-ion chromatography (CIC) system for chlorine analysis.
-
Microbalance (readable to 0.001 mg).
Step-by-Step Methodology for CHN Analysis:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Amine hydrochlorides can be hygroscopic; dry the sample in a vacuum oven at a mild temperature (e.g., 40-50°C) over a desiccant like P₂O₅ until a constant weight is achieved. This step is critical to prevent inflated hydrogen and deflated C, N, and Cl percentages due to water absorption.
-
Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. The precise weight is crucial for accurate calculations.
-
-
Combustion:
-
The sealed tin capsule is dropped into a high-temperature (900-1000°C) combustion reactor.
-
A pulse of pure oxygen is introduced, causing a flash combustion. This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (and nitrogen oxides).
-
-
Reduction and Separation:
-
The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper at ~650°C) to convert any nitrogen oxides back to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He) then passes through a chromatographic column which separates the individual gases.
-
-
Detection and Quantification:
-
The separated gases elute from the column and are detected by a thermal conductivity detector (TCD).
-
The instrument's software integrates the signal for each gas, compares it against a calibration standard (e.g., acetanilide), and, using the initial sample weight, calculates the percentage of C, H, and N.
-
Methodology for Chlorine Analysis (Schöniger Flask & Titration):
-
Combustion:
-
Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper.
-
Fold the paper and place it in a platinum gauze holder attached to the stopper of a thick-walled flask filled with oxygen and a sodium hydroxide absorbing solution.
-
Ignite the paper's fuse and quickly plunge the stopper into the flask. The combustion converts the organically bound chlorine into hydrogen chloride (HCl), which is then trapped in the absorbing solution as sodium chloride (NaCl).[5]
-
-
Titration:
-
After cooling, the contents of the flask are acidified.
-
The resulting chloride ions are then titrated with a standardized silver nitrate (AgNO₃) solution, often using an indicator like dichlorofluorescein to detect the endpoint.[5] The amount of titrant used is directly proportional to the amount of chlorine in the original sample.
-
Experimental Workflow for Elemental Analysis
Caption: Workflow for purity validation via elemental analysis.
A Multi-Faceted Approach: Comparative Analytical Techniques
While elemental analysis confirms the correct elemental ratios, it provides little information about the nature of impurities. A 99.5% pure sample could contain 0.5% of a harmless inorganic salt or 0.5% of a highly active, structurally related by-product. Therefore, orthogonal methods that assess purity based on different chemical or physical principles are essential for a complete picture.[6][7]
| Technique | Principle | Pros for 4-Methylpentan-1-amine HCl | Cons |
| Elemental Analysis | Combustion and detection of constituent elements (C, H, N, Cl). | Direct & Absolute: Confirms the correct empirical formula of the bulk material. Good for detecting inorganic impurities or incorrect salt forms. | Non-specific: Does not identify or quantify individual organic impurities. Less sensitive to impurities with similar elemental compositions. |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei. Purity is calculated against a certified internal standard.[8] | Primary & Absolute Method: Highly accurate and precise for purity determination without needing a standard of the analyte itself.[9] Provides structural confirmation. Non-destructive.[6] | Lower sensitivity than chromatography. Requires a suitable, non-overlapping internal standard. Higher initial instrument cost. |
| HPLC-UV/MS | Differential partitioning of analytes between a stationary and mobile phase. | High Sensitivity & Resolution: Excellent for separating and quantifying structurally similar impurities.[10][11] LC-MS provides mass information for impurity identification.[12] | Relative Method: Requires a reference standard of the main compound for accurate assay. The primary amine may require derivatization for UV detection if impurities lack a chromophore.[13] |
| Acid-Base Titration | Neutralization of the amine hydrochloride (a weak acid) with a standardized strong base.[14][15] | Simple & Inexpensive: Provides a quick, cost-effective assay of the total acidic content (the amine salt). | Low Specificity: Titrates any acidic or basic impurity, potentially leading to inaccurate results.[16] Not suitable for impurity profiling. |
Decision Framework for Purity Analysis
Choosing the right technique depends on the analytical question being asked. The following flowchart provides a logical path for selecting the appropriate method(s).
Caption: Decision tree for selecting a purity analysis method.
An Integrated Purity Assessment Strategy
For regulatory submission or the creation of a certified reference material, a single method is insufficient. A robust, self-validating purity assessment for 4-Methylpentan-1-amine hydrochloride should integrate multiple techniques:
-
Initial Confirmation (EA): Begin with elemental analysis. If the experimental values for C, H, N, and Cl are not within ±0.4% of the theoretical values, it indicates a fundamental issue with the sample (e.g., it's the wrong salt, heavily contaminated with solvent, or an incorrect compound altogether).
-
Absolute Purity (qNMR): Use quantitative ¹H NMR with a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has non-overlapping peaks. This will provide a highly accurate and precise purity value (e.g., 99.8% w/w) and simultaneously confirm the compound's structure.[6][9]
-
Impurity Profiling (HPLC): Develop a high-resolution HPLC method, potentially with a mass spectrometer (LC-MS), to separate, detect, and identify any impurities.[11] This method can then be used to report the purity by area percent (e.g., 99.9% by area) and quantify specific impurities against their own reference standards if available.
By combining these methods, a scientist can confidently state that the sample is not only elementally correct but also has a specific, high purity with a well-defined impurity profile. This integrated approach embodies the principles of scientific trustworthiness and provides an authoritative validation of material quality.
References
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online - [Link]
-
Qualitative Analysis of Organic Compounds - Chemistry LibreTexts - [Link]
-
4-Methylpentan-1-amine hydrochloride | C6H16ClN - PubChem - [Link]
-
4-methylpentan-1-amine hydrochloride - C6H16ClN - Chemspace - [Link]
-
Reaction of Orthoesters with Amine Hydrochlorides - Journal of Chemical Education - [Link]
-
Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes - Journal of the American Chemical Society - [Link]
-
Technical guidelines on testing the migration of primary aromatic amines - JRC Publications Repository - [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - Journal of Medicinal Chemistry - [Link]
-
The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC - [Link]
-
HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography - SIELC Technologies - [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures - PMC - [Link]
-
Determination of organic chlorine in water via AlCl derivatization - OPUS - [Link]
-
Safety Standards for the Detection of Migration of Primary Aromatic Amines - CIRS Testing - [Link]
-
Is it possible to titrate a mixture of piperazine and amine with HCL? - ResearchGate - [Link]
-
Identifying Amines: Principles and Practical Methods - Iran Silicate Industries - [Link]
-
HPLC in pharmaceutical analysis - Labotec - [Link]
-
4-Methylpentan-1-amine - Spectra - SpectraBase - [Link]
-
NMR spectroscopy of small molecules in solution - Royal Society of Chemistry - [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment - IJRAR.org - [Link]
-
Modeling the Chemistry of Amines and Amine Hydrochlorides - OLI Systems - [Link]
-
HPLC in pharmaceutical analysis Why water purity matters - Issuu - [Link]
-
Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines - ResearchGate - [Link]
-
Assay of primary aromatic amines (PAAs) - YesWeLab - [Link]
-
Chapter 6 - Chlorine Residual - ResearchGate - [Link]
-
Testing Primary Aromatic Amines in Food Packaging - Intertek - [Link]
-
Free Chlorine or Total Chlorine? A Technical Overview - Pyxis Lab - [Link]
-
NMR Spectroscopy - Chemistry LibreTexts - [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL - [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek - [Link]
-
ACID-BASE TITRATION - Cerritos College - [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska - [Link]
-
Drug Purity Analysis: A Comprehensive Guide - Protheragen - [Link]
-
Quantitative Classical Chemical Analysis Titrations - University of Technology, Iraq - [Link]
-
A Brief Review on Validation of many Drugs by using HPLC Technique - Journal of Pharmaceutics and Nanotechnology - [Link]
Sources
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- 3. 4-Methylpentan-1-amine hydrochloride | 116008-13-0 [sigmaaldrich.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 14. carleton.ca [carleton.ca]
- 15. Acid–Base Titrations [saylordotorg.github.io]
- 16. researchgate.net [researchgate.net]
Comparative Reactivity Guide: Isohexylamine HCl vs. Alternative Alkylamines in Synthetic Workflows
As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from a fundamental misunderstanding of amine kinetics. Isohexylamine (4-methylpentan-1-amine) is a highly versatile primary aliphatic amine utilized extensively in drug development and materials science. Because the free base is prone to atmospheric degradation (such as carbamate formation via CO₂ absorption), it is commercially supplied as a stable hydrochloride (HCl) salt.
This guide objectively compares the reactivity profile of isohexylamine against other common alkylamines, focusing on the critical interplay between basicity, nucleophilicity, and steric hindrance, and provides a field-proven protocol for its application.
Mechanistic Principles: Basicity vs. Nucleophilicity
To predict how an amine will behave in a reactor, we must decouple its basicity from its nucleophilicity[1].
-
Basicity (Thermodynamic): The basicity of aliphatic amines is primarily driven by the inductive electron-donating effect of their alkyl groups, which stabilizes the conjugate ammonium ion[1][2]. Most simple primary alkylamines, including isohexylamine, share a nearly identical pKa range of 10.5 to 10.7[2].
-
Nucleophilicity (Kinetic): Unlike proton abstraction—which only requires interaction with a tiny, spherical hydrogen 1s orbital—nucleophilic attack requires the amine's nitrogen to physically approach a crowded electrophilic carbon. Consequently, nucleophilicity is exquisitely sensitive to steric hindrance[1][3].
-
The "Distant Branching" Effect: Isohexylamine features a branched isobutyl-like tail, but the branching occurs at the C4 position. Because this steric bulk is distant from the reactive nitrogen center, isohexylamine behaves kinetically like an unbranched primary amine (e.g., n-hexylamine or n-butylamine). In contrast, amines with proximal branching (e.g., tert-butylamine) suffer a massive reduction in nucleophilicity—often by a factor of 1,000—acting almost exclusively as bulky bases rather than nucleophiles[3].
Quantitative Comparative Data
To ground these principles in empirical data, we can examine the reaction rate coefficients of various amines undergoing Nucleophilic Aromatic Substitution (SNAr) with 1-chloro-2,4-dinitrobenzene at 25°C[4].
Table 1: Comparative Nucleophilicity and Basicity of Selected Amines
| Amine | Structural Class | pKa (Conjugate Acid) | Relative Nucleophilicity (Rate Coeff. × 10²) | Steric Hindrance at Nitrogen |
| Methylamine | Unhindered Primary | 10.6 | 19.00 | Minimal |
| Isohexylamine | Distant-Branched Primary | ~10.6 | 6.07 | Low |
| n-Butylamine | Linear Primary | 10.6 | 6.00 | Low |
| n-Amylamine | Linear Primary | 10.6 | 5.83 | Low |
| tert-Butylamine | Proximal-Branched Primary | ~10.6 | < 0.10* | High |
| Piperidine | Cyclic Secondary | 11.1 | 92.00 | Low (Tied-back chains) |
(Note: tert-Butylamine data is extrapolated based on established steric penalty models[3]. All other rate coefficients are derived from standardized SNAr empirical data[4].)
Key Takeaway: The data proves that isohexylamine (6.07) exhibits a nearly identical reaction rate to straight-chain amines like n-butylamine (6.00) and n-amylamine (5.83)[4]. The distant C4 methyl group imposes zero kinetic penalty at the reactive center.
Experimental Workflow: In Situ Free-Basing and Amidation
Because isohexylamine is supplied as an HCl salt, the active nucleophilic free base must be generated dynamically in the reaction matrix. The following self-validating protocol details an amide coupling reaction, explaining the causality behind each reagent choice.
Protocol: Nucleophilic Acyl Substitution using Isohexylamine HCl
Step 1: Reagent Preparation & Solvation
-
Action: Suspend 1.0 equivalent of Isohexylamine HCl and 1.05 equivalents of the target electrophile (e.g., an activated ester or acid chloride) in anhydrous Dichloromethane (DCM).
-
Causality: The HCl salt is poorly soluble in non-polar solvents, so a cloudy suspension is expected. Anhydrous conditions are critical to prevent the competitive hydrolysis of the electrophile.
Step 2: Strategic Deprotonation
-
Action: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA / Hünig's base) dropwise at 0 °C.
-
Causality: DIPEA (pKa ~10.7) is slightly more basic than isohexylamine (pKa ~10.6), driving the equilibrium toward the liberated isohexylamine free base. Crucially, DIPEA is highly sterically hindered; it acts as a proton sponge but cannot compete as a nucleophile for the electrophile[2].
Step 3: Nucleophilic Attack & Monitoring
-
Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: As the free isohexylamine is generated, it rapidly attacks the electrophile. The dissolution of the initial suspension serves as a reliable visual indicator that the HCl salt has been consumed and the reaction is proceeding successfully.
Step 4: Acidic Workup (Self-Validating Purification)
-
Action: Quench the reaction with 1M aqueous HCl. Separate the organic layer.
-
Causality: The acidic wash protonates any unreacted isohexylamine and the DIPEA, rendering them highly water-soluble. The neutral amide product remains isolated in the organic layer, ensuring a highly pure crude product without the need for immediate column chromatography.
Visualizing Amine Selection Logic
To streamline your assay design, I have mapped out the decision tree for selecting alkylamines based on their structural geometry and resulting kinetic behavior.
Logical framework for selecting alkylamines based on steric hindrance and nucleophilicity.
References
-
Nucleophilicity Trends of Amines . Master Organic Chemistry. Available at: [Link]
-
Aromatic Nucleophilic Substitution . Scribd. Available at:[Link]
-
24.3: Basicity of Amines . Chemistry LibreTexts. Available at: [Link]
Sources
A Comparative Guide to the X-ray Diffraction Patterns of 4-Methylpentan-1-amine Hydrochloride Films
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from bioavailability and stability to manufacturability. Among the arsenal of analytical techniques used to characterize these properties, X-ray diffraction (XRD) stands out as a powerful, non-destructive method for elucidating the crystalline structure of materials.[1][2] This guide provides an in-depth comparison of the X-ray diffraction patterns of 4-Methylpentan-1-amine hydrochloride films, offering insights into its crystallographic fingerprint and how it compares to other structurally related aliphatic amine hydrochlorides.
The arrangement of molecules in a crystal lattice, known as polymorphism, can have profound effects on a drug's physical properties.[3][4] Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and dissolution rates, which in turn affect the drug's therapeutic efficacy.[3][5] Therefore, a thorough understanding and control of the crystalline form of an API are critical in drug development. This guide will delve into the practical aspects of thin-film XRD analysis, providing a robust experimental protocol and a comparative analysis of diffraction data to aid researchers in this crucial task.
Experimental Methodology: From Film Preparation to Diffraction Analysis
The quality of XRD data is intrinsically linked to the quality of the sample. For thin-film analysis, a uniform and homogenous film is essential for obtaining reliable and reproducible results.[1][6] The following protocol outlines a detailed procedure for the preparation of 4-Methylpentan-1-amine hydrochloride films and their subsequent analysis by XRD.
Thin-Film Preparation: Spin Coating Protocol
-
Substrate Preparation: Begin with a clean, flat substrate, such as a silicon wafer or a glass slide. Thoroughly clean the substrate by sonication in a sequence of solvents, for instance, acetone, and isopropyl alcohol, followed by rinsing with deionized water. Dry the substrate with a stream of nitrogen gas.[6]
-
Solution Preparation: Prepare a solution of 4-Methylpentan-1-amine hydrochloride in a suitable volatile solvent (e.g., methanol or ethanol) at a known concentration. The concentration will influence the final thickness of the film.
-
Spin Coating: Place the cleaned substrate on the vacuum chuck of a spin coater. Dispense a small volume of the prepared solution onto the center of the substrate. The spin coating process involves a two-step sequence: a low-speed spin to allow the solution to spread evenly across the substrate, followed by a high-speed spin to thin the film to the desired thickness and evaporate the solvent. The final film thickness is controlled by the solution concentration, viscosity, and the spin speed.[6]
-
Annealing: After spin coating, the film may contain residual solvent. An optional annealing step, which involves heating the film at a moderate temperature (below the compound's melting or decomposition point) under a vacuum or inert atmosphere, can be performed to remove any remaining solvent and potentially improve the crystallinity of the film.
X-ray Diffraction Analysis
For the characterization of thin films, a grazing incidence X-ray diffraction (GIXRD) geometry is often preferred over the traditional Bragg-Brentano geometry.[7][8] In GIXRD, the incident X-ray beam is kept at a fixed, small angle to the surface of the film, thereby increasing the path length of the X-rays within the film and maximizing the diffraction signal from the film while minimizing the signal from the substrate.[7][9]
-
Instrument Setup: Utilize a diffractometer equipped with a thin-film attachment. For this analysis, a copper X-ray source (Cu Kα, λ = 1.5406 Å) is typically used.
-
Sample Mounting: Carefully mount the substrate with the thin film onto the sample stage of the diffractometer. Ensure the film is level and at the correct height.
-
Data Collection:
-
Set the incident angle (ω) to a small value, typically between 0.5° and 2°.
-
Scan the detector over a 2θ range appropriate for organic molecules, for example, from 5° to 50°.
-
Set the step size and the time per step to ensure good signal-to-noise ratio.
-
The following diagram illustrates the general workflow for the preparation and XRD analysis of the thin films:
Comparative Analysis of XRD Patterns
To provide a framework for comparison, we will examine the illustrative X-ray diffraction data for 4-Methylpentan-1-amine hydrochloride and two analogous aliphatic amine hydrochlorides: pentan-1-amine hydrochloride and 3-methylpentan-1-amine hydrochloride. The structural differences between these molecules—namely, the length of the alkyl chain and the position of the methyl group—are expected to influence how they pack in the solid state, leading to distinct XRD patterns.
| Compound | Structure | Key Diffraction Peaks (2θ) | Relative Intensity (%) |
| 4-Methylpentan-1-amine HCl | CH₃CH(CH₃)CH₂CH₂CH₂NH₃⁺Cl⁻ | 8.5°, 17.0°, 21.3°, 25.6° | 100, 60, 80, 50 |
| Pentan-1-amine HCl | CH₃(CH₂)₄NH₃⁺Cl⁻ | 7.9°, 15.8°, 23.7°, 27.8° | 100, 75, 90, 40 |
| 3-Methylpentan-1-amine HCl | CH₃CH₂CH(CH₃)CH₂CH₂NH₃⁺Cl⁻ | 9.2°, 18.4°, 22.1°, 27.7° | 100, 55, 70, 65 |
Disclaimer: The data presented in this table is illustrative and intended for educational purposes to demonstrate the principles of comparative XRD analysis.
Interpretation of the Diffraction Data
The position of the diffraction peaks (2θ values) is governed by Bragg's Law (nλ = 2dsinθ) and is directly related to the distance between the crystal lattice planes (d-spacing). The intensity of the peaks is determined by the arrangement of atoms within the crystal lattice.
-
Pentan-1-amine Hydrochloride vs. 4-Methylpentan-1-amine Hydrochloride: The shift of the primary diffraction peak to a lower 2θ value for pentan-1-amine hydrochloride (7.9°) compared to 4-methylpentan-1-amine hydrochloride (8.5°) suggests a larger d-spacing for the former. This is plausible as the linear alkyl chain of pentan-1-amine may pack in a way that leads to larger interlayer distances compared to the branched structure of 4-methylpentan-1-amine.
-
4-Methylpentan-1-amine Hydrochloride vs. 3-Methylpentan-1-amine Hydrochloride: The shift of the primary peak to a higher 2θ value for 3-methylpentan-1-amine hydrochloride (9.2°) indicates a smaller d-spacing. The position of the methyl group closer to the amine functionality could lead to a more compact crystal packing arrangement.
The presence of different sets of diffraction peaks for each compound confirms that they adopt unique crystal structures. These differences in crystal packing can have a significant impact on the macroscopic properties of the material.
The relationship between the molecular structure, the resulting crystal lattice, and the final material properties is a cornerstone of solid-state chemistry and pharmaceutical development.
Conclusion
References
-
PubChem. 4-Methylpentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
- Harrington, G. F. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films.
-
SpectraBase. 4-Methylpentan-1-amine. Wiley. [Link]
-
University of Utah. Thin Film XRD - Materials Characterization Lab. [Link]
-
ResearchGate. Investigations of Polymorphism and Pseudo-polymorphism in Pharmaceuticals by Combined Thermoanalytical Techniques. [Link]
-
Azonano. The Benefits of Using XRD to Analyze Thin Films. [Link]
- PhD thesis. Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients.
-
Drawell. XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]
-
PubMed. Polymorphic changes of thiamine hydrochloride during granulation and tableting. National Library of Medicine. [Link]
-
MDPI. Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. [Link]
-
Chemspace. 4-methylpentan-1-amine hydrochloride. [Link]
-
MDPI. A Many-Faced Alkaloid: Polymorphism of (–)-Monophyllidin. [Link]
-
Seven Star Pharma. Polymorphism in Chemistry. [Link]
-
AIP Publishing. X-Ray Diffraction Analysis of Thin Films Prepared by a Unique Deposition Cluster. [Link]
-
Gnr. X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. [Link]
Sources
- 1. azonano.com [azonano.com]
- 2. gnr.it [gnr.it]
- 3. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 4. sevenstarpharm.com [sevenstarpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. resources.rigaku.com [resources.rigaku.com]
Safety Operating Guide
4-Methylpentan-1-amine hydrochloride proper disposal procedures
Comprehensive Operational Guide: 4-Methylpentan-1-amine Hydrochloride Handling and Disposal
As a drug development professional or laboratory scientist, managing chemical waste requires more than just following a checklist; it requires a deep understanding of molecular behavior and regulatory frameworks. This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of 4-methylpentan-1-amine hydrochloride, ensuring absolute compliance and laboratory safety.
Physicochemical Profiling & Hazard Causality
To safely manage chemical waste, one must first understand its intrinsic properties. 4-Methylpentan-1-amine hydrochloride (CAS: 116008-13-0) is the stable salt form of a primary aliphatic amine.
Table 1: Physicochemical and Hazard Summary
| Property / Metric | Value / Classification |
| Chemical Formula | C6H16ClN (or C6H15N·HCl) |
| Molecular Weight | 137.65 g/mol |
| CAS Number | 116008-13-0 |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Disposal Code | P501 (Dispose to approved waste plant) |
The Causality of Amine Salt Hazards: While the free base (4-methylpentan-1-amine) is highly volatile, flammable, and possesses a noxious, fishy odor, the hydrochloride salt is a stable, water-soluble solid ()[1]. However, the hazard profile dynamically changes based on the chemical environment. If 4-methylpentan-1-amine hydrochloride is introduced into a high-pH environment (pH > 9), the ammonium salt deprotonates.
Mechanistic insight: Mixing this salt with basic waste streams will immediately release the volatile free amine, creating a severe inhalation hazard and odor issue in the laboratory. Therefore, strict segregation from basic waste is the absolute cornerstone of its disposal protocol.
Operational Workflow: Waste Segregation
Proper segregation prevents dangerous cross-reactions and ensures compliance with environmental regulations. Do not pour this compound down the drain; it must be collected and routed to a Treatment, Storage, and Disposal Facility (TSDF)[2].
Figure 1: Waste segregation and disposal workflow for 4-Methylpentan-1-amine hydrochloride.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal
-
Collection: Sweep up any unused or contaminated solid 4-methylpentan-1-amine hydrochloride using a dedicated anti-static brush and dustpan to prevent aerosolization of the irritating powder.
-
Containment: Transfer the solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).
-
Labeling: Affix a label clearly reading "HAZARDOUS WASTE" along with the full chemical name and its primary hazards (Toxic/Irritant). Do not use abbreviations or structural formulas on the label.
-
Storage: Place the container in the designated Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste Segregation (Aqueous & Organic)
-
Aqueous Solutions: If the salt is dissolved in water, verify the pH of the waste stream using pH indicator strips before capping.
-
Self-Validation Step: Ensure the pH is < 7. If the pH is neutral or slightly acidic, it is safe to cap. If it is basic, neutralize carefully with dilute HCl (1M) before sealing to prevent free-amine volatilization.
-
-
Organic Solutions: Segregate based on the solvent used during the reaction.
-
Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste carboy.
-
Non-Halogenated: If dissolved in methanol, ethanol, or ethyl acetate, route to the Non-Halogenated Organic Waste carboy.
-
Satellite Accumulation Area (SAA) Compliance
Under federal regulations (), laboratories must strictly manage SAAs to prevent environmental release and ensure personnel safety[3].
-
Volume Limits: Accumulate no more than 55 gallons of non-acute hazardous waste at any one time[3].
-
Geographic Control: The SAA must be "at or near the point of generation" and strictly under the control of the operator generating the waste[3]. You cannot move waste across hallways to a different lab's SAA.
-
Vapor Control: Containers must remain tightly closed at all times except when actively adding or removing waste. Funnels must be removed and the primary cap replaced immediately after use.
Spill Response & Self-Validating Decontamination
In the event of a benchtop spill of the solid salt or its solution, immediate and chemically logical action is required:
-
Isolate & Protect: Restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Mechanistic Neutralization: For liquid spills, apply an inert absorbent pad.
-
Causality Warning: Do NOT use basic neutralizers (like sodium bicarbonate) on the spill. Raising the pH will deprotonate the salt and release the volatile free amine. Instead, use a mildly acidic cleaning solution (e.g., 1% citric acid or 1% acetic acid) to wipe the area, ensuring the amine remains in its non-volatile, protonated state.
-
-
Self-Validating Decontamination: After wiping the surface, swab the area with a damp piece of pH paper. If the pH reads between 6.0 and 7.0, the area is successfully decontaminated. If the pH is elevated, repeat the acidic wipe.
-
Final Disposal: Place all contaminated absorbent pads, wipes, and gloves into a solid hazardous waste bag, seal it, and transfer it to the SAA.
References
-
National Center for Biotechnology Information. "4-Methylpentan-1-amine hydrochloride | C6H16ClN | CID 12655789." PubChem. Available at:[Link]
-
U.S. Environmental Protection Agency. "40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators." eCFR. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
